VO-Ohpic trihydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H17N2O10V |
|---|---|
Molecular Weight |
400.21 g/mol |
IUPAC Name |
hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate |
InChI |
InChI=1S/2C6H5NO3.3H2O.O.V.H/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;/h2*1-3,8H,(H,9,10);3*1H2;;; |
InChI Key |
ABBPDBIZYMMUMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O=[VH] |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide on the Physicochemical Properties of VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and selective inhibitor of the tumor suppressor protein PTEN (phosphatase and tensin homolog deleted on chromosome 10).[1][2][3][4][5] Its ability to modulate the crucial PI3K/Akt/mTOR signaling pathway has positioned it as a valuable tool in cancer research and other therapeutic areas. This document provides an in-depth overview of its physicochemical properties, experimental protocols for its use, and a visualization of its mechanism of action.
Physicochemical Properties
This compound is a crystalline solid, typically appearing as a light green to green powder.[1][3][6] Its core structure consists of a central vanadyl ion coordinated with two 3-hydroxypyridine-2-carboxylic acid (OHpic) ligands, water, and is present as a trihydrate.
General Properties
| Property | Value | Reference |
| Chemical Name | (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate | [1] |
| Common Names | This compound, VO-OHpic (hydrate) | [1] |
| CAS Number | 476310-60-8 | [1][3][6][7][8] |
| Molecular Formula | C₁₂H₁₆N₂O₁₁V | [3][6][7] |
| Molecular Weight | 415.20 g/mol | [1][7][8] |
| Appearance | Light green to green crystalline solid | [3][6] |
| Purity | ≥95% to >99% | [1][2][4] |
Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥50 mg/mL (120.42 mM) | [6][7] |
| PBS (pH 7.2) | ~1 mg/mL | [1] |
| Water | Insoluble (< 0.1 mg/mL) | [4][6][7] |
| Ethanol | Sparingly soluble with sonication | [3] |
Spectroscopic Data
| Technique | Wavelength (λmax) | Reference |
| UV-Vis | 303 nm | [1] |
Biological Activity and Mechanism of Action
This compound is a highly potent, selective, and reversible inhibitor of PTEN, with reported IC₅₀ values of 35 nM and 46 nM.[1][2][3][4][5][7] PTEN is a phosphatase that acts as a critical negative regulator of the PI3K/Akt signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).
By inhibiting PTEN, this compound leads to an accumulation of cellular PIP₃.[1] This, in turn, promotes the phosphorylation and activation of Akt, a key downstream effector in this pathway.[1] The activation of Akt influences a multitude of cellular processes, including cell growth, proliferation, survival, and glucose metabolism.[1][4]
Signaling Pathway Diagram
Caption: Inhibition of PTEN by this compound leads to the activation of the PI3K/Akt signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
In Vitro PTEN Inhibition Assay (Fluorescence-based)
This protocol is adapted from methodologies that utilize a fluorogenic substrate to measure PTEN activity.[5]
Objective: To determine the IC₅₀ of this compound against recombinant PTEN.
Materials:
-
Recombinant human PTEN protein
-
Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT
-
Substrate: 3-O-methylfluorescein phosphate (OMFP)
-
Inhibitor: this compound dissolved in DMSO
-
96-well black microtiter plate
-
Fluorescence spectrophotometer (Excitation: 485 nm, Emission: 525 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
In a 96-well plate, add the recombinant PTEN enzyme to the Assay Buffer.
-
Add the diluted this compound or DMSO (for control wells) to the enzyme mixture and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the OMFP substrate.
-
Monitor the increase in fluorescence over time at 20°C. The hydrolysis of OMFP to the fluorescent product OMF is a direct measure of PTEN activity.
-
Calculate the initial reaction rates and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Western Blot Analysis of Akt Phosphorylation
This protocol is a standard method to assess the downstream effects of PTEN inhibition in a cellular context.[6][9]
Objective: To detect the increase in Akt phosphorylation in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., NIH 3T3 fibroblasts)
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using Lysis Buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control like β-actin to ensure equal protein loading.
Experimental Workflow Diagram
Caption: A typical workflow for analyzing protein phosphorylation changes after cell treatment with this compound.
Storage and Handling
This compound should be stored as a solid under desiccating conditions at -20°C for long-term stability (up to 3 years).[2][6] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[6][7] It is recommended to use freshly opened DMSO for preparing solutions as it is hygroscopic and can affect solubility.[6]
Conclusion
This compound is a well-characterized, potent inhibitor of PTEN with significant utility in biological research. Its defined physicochemical properties, established biological activity, and clear mechanism of action make it an invaluable tool for investigating the PI3K/Akt signaling pathway and its role in various disease states. The experimental protocols provided herein offer a starting point for researchers to effectively utilize this compound in their studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to VO(Ohpic) Trihydrate: Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of VO(Ohpic) trihydrate, a potent and specific inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN). The document details the discovery of this vanadium-based compound, its detailed synthesis process, and its mechanism of action as a modulator of the critical PI3K/Akt/mTOR signaling pathway. Quantitative data on its biological activity, including IC50 values, are presented in a structured format. Experimental protocols for its synthesis and key biological assays are provided to facilitate further research and development. Visual diagrams of the synthesis workflow and the affected signaling pathway are included to enhance understanding.
Discovery and Background
VO(Ohpic) trihydrate, formally known as (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate, emerged from research focused on developing small molecule inhibitors for PTEN. PTEN is a crucial phosphatase that negatively regulates the PI3K/Akt/mTOR signaling pathway, a cascade pivotal for cell growth, proliferation, and survival. The loss or inactivation of PTEN is implicated in numerous cancers, making it a significant therapeutic target.
The design of VO(Ohpic) trihydrate was based on the unique structural features of the PTEN active site. Compared to other cysteine-based phosphatases, PTEN possesses a wider active site cleft, which accommodates its large substrate, phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Researchers exploited this characteristic by designing vanadate scaffolds complexed with various organic ligands. A vanadyl complex with 3-hydroxypicolinic acid (also known as 3-hydroxy-2-pyridinecarboxylic acid) was identified as a highly potent and specific inhibitor of PTEN.[1] This discovery, detailed in a 2006 publication in ACS Chemical Biology, marked a significant advancement in the development of targeted therapies against PTEN-deficient cancers.
Physicochemical Properties
A summary of the key physicochemical properties of VO(Ohpic) trihydrate is provided in the table below.
| Property | Value | Reference |
| CAS Number | 476310-60-8 | [2][3] |
| Molecular Formula | C₁₂H₁₆N₂O₁₁V | [4] |
| Molecular Weight | 415.20 g/mol | [3][4] |
| Appearance | Crystalline solid | [5] |
| Solubility | DMSO: >10 mM, Insoluble in water | [5] |
| Formal Name | (OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato-κN¹,κO²)[3-(hydroxy-κO)-2-pyridinecarboxylato(2-)-κO²]oxo-vanadate(1-), hydrogen, trihydrate | [2] |
Synthesis Process
The synthesis of VO(Ohpic) trihydrate involves the complexation of a vanadyl salt with 3-hydroxypicolinic acid in an aqueous solution. The following protocol is based on procedures reported in the literature for the synthesis of similar vanadyl complexes with picolinic acid derivatives.
Experimental Protocol: Synthesis of VO(Ohpic) Trihydrate
Materials:
-
Vanadyl sulfate (VOSO₄)
-
3-Hydroxypicolinic acid (C₆H₅NO₃)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol
Procedure:
-
Ligand Solution Preparation: Dissolve 2 molar equivalents of 3-hydroxypicolinic acid in a minimal amount of distilled water. Adjust the pH to approximately 7.0 using a 1 M solution of sodium hydroxide to deprotonate the carboxylic acid and phenolic hydroxyl groups, facilitating chelation.
-
Vanadyl Solution Preparation: In a separate flask, dissolve 1 molar equivalent of vanadyl sulfate in distilled water.
-
Reaction: Slowly add the vanadyl sulfate solution to the ligand solution with constant stirring at room temperature.
-
pH Adjustment and Precipitation: Monitor the pH of the reaction mixture and maintain it at approximately 7.0 by the dropwise addition of 1 M NaOH. A precipitate of the vanadyl complex will begin to form.
-
Crystallization: Allow the mixture to stir for several hours to ensure complete reaction. The resulting precipitate can be collected by filtration. To obtain the trihydrate crystalline form, the crude product can be recrystallized from a hot water/ethanol mixture.
-
Drying: The final product, VO(Ohpic) trihydrate, should be washed with cold water and then ethanol, and finally dried under vacuum.
Synthesis Workflow Diagram
Caption: Synthesis workflow for VO(Ohpic) trihydrate.
Biological Activity and Mechanism of Action
VO(Ohpic) trihydrate is a highly potent and selective inhibitor of the lipid phosphatase activity of PTEN.[5] Its inhibitory action leads to an accumulation of PIP3 at the cell membrane, which in turn activates the downstream serine/threonine kinase Akt (also known as Protein Kinase B).
Quantitative Data on Biological Activity
| Parameter | Value | Target | Assay Type | Reference |
| IC₅₀ | 35 nM | PTEN | In vitro | [1][6] |
| IC₅₀ | 46 ± 10 nM | PTEN | In vitro | [4] |
| Inhibition Constants | Kic = 27 ± 6 nM, Kiu = 45 ± 11 nM | PTEN | Kinase Assay |
Signaling Pathway
The inhibition of PTEN by VO(Ohpic) trihydrate triggers the PI3K/Akt/mTOR signaling pathway, which has profound effects on cellular processes.
References
- 1. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway | Aging [aging-us.com]
- 2. scribd.com [scribd.com]
- 3. matilda.science [matilda.science]
- 4. mdpi.com [mdpi.com]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. tandfonline.com [tandfonline.com]
The Core Mechanism of VO-Ohpic Trihydrate: A Technical Guide to its Inhibition of PTEN
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the mechanism of action of VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). By elucidating its inhibitory profile, downstream signaling consequences, and cellular effects, this document serves as a comprehensive resource for researchers and drug development professionals. We will explore the non-competitive and reversible nature of its inhibition, its impact on the crucial PI3K/Akt/mTOR signaling pathway, and its demonstrated effects in both in vitro and in vivo models. Detailed experimental protocols and quantitative data are presented to facilitate the design and interpretation of future studies involving this compound.
Introduction: The Significance of PTEN Inhibition
Phosphatase and Tensin Homolog (PTEN) is a critical dual-specificity phosphatase that acts as a tumor suppressor by negatively regulating the PI3K/Akt/mTOR signaling pathway.[1] PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby antagonizing the activity of phosphoinositide 3-kinase (PI3K).[1] Loss of PTEN function is a common event in a wide range of human cancers, leading to uncontrolled cell growth, proliferation, and survival.[1] Consequently, the targeted inhibition of PTEN has emerged as a promising therapeutic strategy for various diseases, including cancer and diabetes.[1]
This compound is a vanadium-based small molecule that has been identified as a potent and highly selective inhibitor of PTEN.[2][3] Its ability to modulate PTEN activity and consequently activate downstream signaling pathways makes it a valuable tool for studying PTEN function and a potential lead compound for drug development.
Mechanism of Action of this compound on PTEN
This compound exerts its inhibitory effect on PTEN through a non-competitive and reversible mechanism.[1][4] This mode of action distinguishes it from competitive inhibitors that would bind to the active site of the enzyme.
-
Non-competitive Inhibition: this compound binds to a site on the PTEN enzyme that is distinct from the substrate-binding site. This binding event alters the conformation of the enzyme, thereby reducing its catalytic efficiency without preventing the substrate from binding. This is demonstrated by the observed effects on both Km and Vmax of the enzymatic reaction.[1]
-
Reversible Inhibition: The interaction between this compound and PTEN is not permanent. The inhibitor can dissociate from the enzyme, allowing PTEN to regain its full activity.[1] This reversibility is a crucial characteristic for therapeutic applications, as it allows for controlled modulation of the target.
The inhibition of PTEN by this compound leads to an accumulation of PIP3 at the cell membrane.[1][5] This, in turn, activates downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway.
Signaling Pathway
The inhibition of PTEN by this compound initiates a cascade of intracellular events, as depicted in the following signaling pathway diagram:
Caption: Signaling pathway of PTEN inhibition by this compound.
Quantitative Data Summary
The potency and efficacy of this compound have been quantified in various assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 35 nM | Recombinant PTEN, PIP3-based assay | [2][6] |
| IC50 | 46 ± 10 nM | Recombinant PTEN | [5][7] |
| Kic (Inhibition constant, competitive) | 27 ± 6 nM | Recombinant PTEN | [7] |
| Kiu (Inhibition constant, uncompetitive) | 45 ± 11 nM | Recombinant PTEN | [7] |
Table 2: Cellular Effects
| Cell Line | PTEN Status | Effect of this compound | Concentration | Reference |
| Hep3B | Low expression | Inhibition of cell viability, proliferation, and colony formation; Induction of senescence | 0-5 μM | [6][8] |
| PLC/PRF/5 | High expression | Lesser inhibition of cell viability, proliferation, and colony formation | 0-5 μM | [6] |
| SNU475 | Negative | No effect on cell viability, proliferation, or colony formation | Not specified | [6][8] |
| NIH 3T3 & L1 fibroblasts | Not specified | Dose-dependent increase in Akt phosphorylation (Ser473 & Thr308) | Saturation at 75 nM | [2] |
| CEP chondrocytes | Not specified | Restored cell viability under oxidative stress | 1 μM | [4] |
Table 3: In Vivo Efficacy
| Animal Model | Treatment | Outcome | Reference |
| Nude mice with Hep3B xenografts | 10 mg/kg, i.p. | Significant inhibition of tumor growth | [6][8] |
| C57BL6 mice (cardiac arrest model) | 10 mg/kg, i.p. | Increased survival, LVPmax, and dP/dt max; increased lactate clearance; decreased plasma glucose | [6][8] |
| Mice (ischemia-reperfusion model) | 10 µg/kg, i.p. | Decreased myocardial infarct size | [2][7] |
Detailed Experimental Protocols
In Vitro PTEN Inhibition Assay (Phosphate Release Assay)
This protocol is adapted from methodologies described for assessing PTEN activity.[1][2]
Objective: To determine the inhibitory effect of this compound on the phosphatase activity of recombinant PTEN.
Materials:
-
Recombinant PTEN enzyme
-
This compound
-
Substrate: Phosphatidylinositol 3,4,5-trisphosphate (PIP3) or 3-O-methylfluorescein phosphate (OMFP)
-
Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT
-
Malachite Green Reagent (for PIP3 assay)
-
Fluorometer or Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 μM).[1][8]
-
Prepare serial dilutions of this compound in the assay buffer containing 1% DMSO.[1]
-
In a microplate, pre-incubate the recombinant PTEN enzyme with varying concentrations of this compound for 10 minutes at room temperature.[1][8]
-
Initiate the phosphatase reaction by adding the substrate (PIP3 or OMFP).
-
Incubate the reaction at 30°C for 20 minutes.[1]
-
Stop the reaction. For the PIP3 assay, add the Malachite Green reagent to detect the released phosphate.[1] For the OMFP assay, measure the change in fluorescence.
-
Read the absorbance at 650 nm (for Malachite Green) or fluorescence at the appropriate excitation/emission wavelengths.
-
Calculate the percentage of inhibition relative to a vehicle control (DMSO) and determine the IC50 value.
Western Blot Analysis of Akt and mTOR Phosphorylation
This protocol outlines the general steps for assessing the downstream effects of PTEN inhibition on key signaling proteins.[7][9]
Objective: To determine the effect of this compound on the phosphorylation status of Akt and mTOR in cultured cells.
Materials:
-
Cell lines of interest (e.g., Hep3B, PLC/PRF/5)
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Experimental Workflow Diagram
Caption: A representative experimental workflow for Western Blot analysis.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PTEN. Its non-competitive and reversible mechanism of action, coupled with its ability to activate the PI3K/Akt/mTOR signaling pathway, makes it an invaluable tool for cancer research and other fields where PTEN dysregulation is implicated. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of PTEN inhibition with this compound.
References
- 1. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. scbt.com [scbt.com]
- 4. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 9. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Biological Activity of VO-Ohpic Trihydrate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the preliminary research on VO-Ohpic trihydrate, a potent and selective small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). We consolidate key findings on its mechanism of action, in vitro and in vivo efficacy, and impact on critical cellular signaling pathways. This guide includes structured data tables for quantitative analysis, detailed experimental protocols for reproducibility, and visual diagrams of implicated pathways and workflows to facilitate a deeper understanding of its biological activity.
Core Mechanism of Action
This compound is a vanadium-based compound that functions as a highly potent, reversible, and noncompetitive inhibitor of PTEN's lipid phosphatase activity.[1][2][3][4][5] PTEN is a critical negative regulator of the PI3K/Akt signaling pathway, a cascade central to cell growth, proliferation, and survival.[1][6] By inhibiting PTEN, this compound prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to an accumulation of PIP3 at the cell membrane. This, in turn, promotes the activation of downstream effectors, most notably the serine/threonine kinase Akt.[7][8][9] The functional activation of Akt triggers a cascade of downstream events, including the modulation of transcription factors like FoxO3a and the activation of the mTOR pathway, which collectively influence cellular processes such as proliferation, apoptosis, and senescence.[6][7][8]
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of the PTEN inhibitor VO-OHpic PMID: 21643420 | MCE [medchemexpress.cn]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
The Structural Basis of VO-Ohpic Trihydrate's Potent PTEN Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structural and functional aspects of VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). A comprehensive understanding of its mechanism of action is critical for its application in preclinical research and potential therapeutic development.
Introduction to this compound and its Target: PTEN
This compound is a vanadium-based small molecule compound that has demonstrated high potency in inhibiting the lipid phosphatase activity of PTEN.[1][2][3] PTEN is a crucial tumor suppressor that counteracts the PI3K/Akt/mTOR signaling pathway, a cascade frequently hyperactivated in various cancers.[4] By dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN effectively dampens this pro-survival and pro-proliferative pathway.[4] The inhibitory action of this compound on PTEN leads to an accumulation of PIP3, subsequently activating downstream signaling components like Akt and mTOR.[2][5]
Structurally, this compound is a sterically demanding molecule, which is thought to contribute to its inhibitory mechanism by creating steric hindrance upon binding to PTEN.[1][6] This inhibition is reversible and has been characterized as noncompetitive, affecting both the Km and Vmax of the enzyme.[4] The compound's ability to engage in specific hydrogen bonding and hydrophobic interactions within the catalytic site of PTEN stabilizes an inactive conformation of the enzyme.[7]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against PTEN has been quantified through various in vitro assays. The following tables summarize the key inhibitory constants and concentrations reported in the literature.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 46 ± 10 nM | Recombinant PTEN | [1][6][8] |
| IC50 | 35 ± 2 nM | PIP3-based assay | [1][2][6] |
| Kic | 27 ± 6 nM | Recombinant PTEN | [1][4][6] |
| Kiu | 45 ± 11 nM | Recombinant PTEN | [1][4][6] |
Table 1: In Vitro Inhibitory Constants of this compound against PTEN
| Cell Line | Effect | Concentration | Reference |
| NIH 3T3 and L1 fibroblasts | Dose-dependent increase in Akt phosphorylation | Saturation at 75 nM | [3] |
| Hep3B (low PTEN) | Inhibition of cell viability, proliferation, and colony formation; induction of senescence | 0-5 μM | [2][9] |
| PLC/PRF/5 (high PTEN) | Lesser inhibition of cell viability, proliferation, and colony formation | 0-5 μM | [2][9] |
| SNU475 (PTEN-negative) | No effect on cell viability, proliferation, and colony formation | 0-5 μM | [2][9] |
Table 2: Cellular Activity of this compound
Signaling Pathway Modulation
This compound's inhibition of PTEN directly impacts the PI3K/Akt/mTOR signaling pathway. The following diagram illustrates this molecular cascade.
Caption: Inhibition of PTEN by this compound leads to the activation of the PI3K/Akt/mTOR pathway.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the inhibitory activity of this compound.
In Vitro PTEN Inhibition Assay (Phosphate Release Assay)
This assay quantifies the phosphatase activity of PTEN by measuring the release of inorganic phosphate from a substrate.
Materials:
-
Recombinant PTEN enzyme
-
This compound stock solution (e.g., 100 μM in DMSO)
-
Substrate: Phosphatidylinositol 3,4,5-trisphosphate (PIP3) or 3-O-methylfluorescein phosphate (OMFP)
-
Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT
-
Malachite Green Reagent (for PIP3 assay)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer containing 1% DMSO.
-
In a 96-well plate, add the recombinant PTEN enzyme to each well.
-
Add the various concentrations of this compound to the wells and pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding the substrate (PIP3 or OMFP) to each well.
-
Incubate the reaction at 30°C for 20 minutes.
-
For the PIP3 assay, stop the reaction by adding the Malachite Green reagent. For the OMFP assay, monitor the change in fluorescence.
-
Measure the absorbance at 650 nm (Malachite Green) or fluorescence to determine the amount of phosphate released.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell Proliferation Assay (BrdU Incorporation)
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., Hep3B, PLC/PRF/5, SNU475)
-
This compound
-
Cell culture medium and supplements
-
96-well cell culture plates
-
BrdU (Bromodeoxyuridine) labeling reagent
-
Colorimetric immunoassay kit for BrdU detection
Procedure:
-
Seed 3 x 103 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0-5 μM) for 72 hours.
-
Add BrdU labeling reagent to the cells 24 hours before the end of the treatment period.
-
At the end of the incubation, fix the cells and perform the colorimetric immunoassay according to the manufacturer's instructions to quantify BrdU incorporation into the DNA.
-
Measure the absorbance and express the results as the percentage inhibition of BrdU incorporation compared to the vehicle-treated control.
In Vivo Tumor Xenograft Study
This protocol outlines a typical in vivo experiment to evaluate the anti-tumor efficacy of this compound in a mouse model.
Animal Model:
-
Male nude athymic mice
Procedure:
-
Subcutaneously implant hepatocellular carcinoma cells (e.g., Hep3B) into the flanks of the mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound intraperitoneally (i.p.) at a dosage of 10 mg/kg.[2] The control group receives the vehicle.
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for investigating the inhibitory activity of this compound.
Caption: A logical workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PTEN. Its ability to modulate the PI3K/Akt/mTOR signaling pathway makes it a valuable tool for cancer research and a potential starting point for the development of novel therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. scbt.com [scbt.com]
- 8. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]
- 9. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of VO-Ohpic Trihydrate: An Early-Stage Research Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
VO-Ohpic trihydrate has emerged as a potent and selective small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This document provides an in-depth technical guide on the early-stage research into its therapeutic potential. By inhibiting PTEN's lipid phosphatase activity, this compound activates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. This whitepaper summarizes the current understanding of this compound's mechanism of action, its effects in preclinical models of cancer and cardiac ischemia-reperfusion injury, and detailed protocols for key experimental assays.
Introduction
Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor gene frequently mutated or deleted in a wide range of human cancers. Its primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby acting as a brake on the PI3K/Akt/mTOR signaling cascade. The loss of PTEN function leads to uncontrolled cell growth, proliferation, and resistance to apoptosis. Consequently, the targeted inhibition of PTEN has been explored as a therapeutic strategy in specific contexts, such as inducing senescence in cancer cells or providing cardioprotection. This compound is a vanadium-based compound that has demonstrated high potency and selectivity as a PTEN inhibitor, making it a valuable tool for studying the therapeutic implications of PTEN modulation.
Mechanism of Action: The PTEN/Akt/mTOR Signaling Pathway
This compound exerts its biological effects by directly inhibiting the enzymatic activity of PTEN. This inhibition leads to an accumulation of PIP3 at the cell membrane, which in turn recruits and activates the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which promotes protein synthesis and cell growth.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | IC50 (nM) | Inhibition Constants | Reference |
| PTEN | Recombinant PTEN lipid phosphatase activity | 35 | - | [1] |
| PTEN | Recombinant PTEN activity | 46 ± 10 | Kic: 27 ± 6 nM, Kiu: 45 ± 11 nM | [2] |
| CBPs | Recombinant phosphatase activity | Micromolar range | - | [1] |
| SopB | Recombinant phosphatase activity | High nanomolar range | - | [1] |
Table 2: In Vitro Cellular Effects
| Cell Line | Assay | Effect | Concentration | Reference |
| NIH 3T3, L1 fibroblasts | Akt Phosphorylation (Ser473, Thr308) | Dose-dependent increase (saturation at 75 nM) | Up to 75 nM | [1] |
| Hep3B (low PTEN) | Cell Viability, Proliferation, Colony Formation | Inhibition | 500 nM | [3] |
| Hep3B (low PTEN) | Senescence-associated β-galactosidase activity | Induction | 500 nM | [3] |
| PLC/PRF/5 (high PTEN) | Cell Viability, Proliferation, Colony Formation | Lesser inhibition | 500 nM | [3] |
| SNU475 (PTEN-negative) | Cell Viability, Proliferation, Colony Formation | No effect | 500 nM | [3] |
| Hep3B | Cell Cycle | G2/M arrest | 500 nM | [3] |
Table 3: In Vivo Efficacy
| Animal Model | Condition | Treatment | Key Findings | Reference |
| Mice with MDA PCa-2b xenografts | Prostate Cancer | Not specified | Significant tumor growth suppression, increased survival | [1] |
| Mice | Ischemia-Reperfusion | 10 µg/kg; i.p. | Decreased myocardial infarct size, increased cardiac functional recovery | [1] |
| Nude mice with Hep3B xenografts | Hepatocellular Carcinoma | 10 mg/kg/day; i.p. | Significant reduction in tumor volume | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the early-stage research of this compound.
PTEN Inhibition Assay (Phosphate Release Assay)
This protocol is adapted from methodologies used to determine the IC50 of this compound against recombinant PTEN.[1][5]
Materials:
-
Recombinant PTEN enzyme
-
This compound
-
Substrate (e.g., PIP3)
-
Octylglucoside
-
Assay buffer
-
Bismuth solution
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well microplate
-
Plate reader
Procedure:
-
Enzyme Preparation: Prepare dilutions of recombinant PTEN and other phosphatases (for selectivity profiling) in assay buffer. Test for linearity to determine the optimal enzyme concentration.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution to the desired concentrations.
-
Substrate Preparation: Prepare the lipid substrate in octylglucoside mixed micelles.
-
Incubation: In a 96-well plate, incubate the enzymes with varying concentrations of this compound for a defined period (e.g., 10 minutes at room temperature).
-
Reaction Initiation: Start the phosphatase reaction by adding the substrate to each well.
-
Stabilization: Add bismuth to the reaction mixture to enhance the stability and sensitivity of the phosphate release assay.[5]
-
Detection: After a set incubation time, stop the reaction and measure the amount of released phosphate using a colorimetric method, such as the Malachite Green assay.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability and Proliferation Assays
These protocols are based on studies investigating the effect of this compound on cancer cell lines.[3][4]
Materials:
-
Hepatocellular carcinoma cell lines (e.g., Hep3B, PLC/PRF/5, SNU475)
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTS reagent or Cell Counting Kit-8 (CCK-8)
-
BrdU incorporation assay kit
-
Plate reader
Procedure (MTS Assay):
-
Cell Seeding: Seed cells (e.g., 3 x 10³ cells/well) in a 96-well plate and incubate overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubation: Incubate the cells for the desired duration (e.g., 120 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation and Reading: Incubate for 1-4 hours and then measure the absorbance at the appropriate wavelength.
-
Analysis: Express the results as a percentage of viable cells compared to the vehicle-treated control.
Procedure (BrdU Incorporation Assay):
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTS assay protocol, with an incubation time of 72 hours.
-
BrdU Labeling: Add BrdU to the cells 24 hours before the end of the treatment period.
-
Detection: At the end of the incubation, fix the cells and detect BrdU incorporation using an anti-BrdU antibody and a colorimetric substrate, following the kit manufacturer's protocol.
-
Analysis: Measure the absorbance and express the results as the percentage of BrdU incorporation relative to the control.
In Vivo Tumor Xenograft Study
This protocol is a generalized representation of the in vivo studies conducted to evaluate the anti-tumor efficacy of this compound.[4]
Animals:
-
Male nude athymic mice
Materials:
-
Human hepatocellular carcinoma cells (e.g., Hep3B)
-
This compound
-
Vehicle (e.g., DMSO diluted in ethanol solution)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of Hep3B cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow until they are palpable and have reached a specified size.
-
Randomization and Treatment: Randomize the mice into a control group (vehicle only) and a treatment group. Administer this compound (e.g., 10 mg/kg) or vehicle intraperitoneally daily for a specified number of days per week.
-
Monitoring: Measure tumor volumes with calipers and monitor the body weight of the mice regularly throughout the study.
-
Tumor Harvest: At the end of the study, euthanize the mice and harvest the tumors.
-
Analysis: Process the tumor tissue for further analysis, such as Western blotting to assess protein expression and immunohistochemistry to examine markers of proliferation and senescence.
Therapeutic Potential and Future Directions
The early-stage research on this compound highlights its potential as a therapeutic agent in several disease contexts.
-
Oncology: In cancer cells with low PTEN expression, this compound can induce senescence and inhibit tumor growth.[4] This suggests a potential therapeutic strategy for a subset of tumors that are dependent on the PI3K/Akt pathway for their survival. Further research is needed to explore its efficacy in combination with other targeted therapies and to identify predictive biomarkers for patient selection.
-
Cardioprotection: The ability of this compound to reduce myocardial infarct size and improve cardiac function in preclinical models of ischemia-reperfusion injury is promising.[1] This suggests its potential as a treatment for acute myocardial infarction. The underlying mechanism appears to involve the activation of pro-survival signaling pathways.
Future research should focus on the pharmacokinetic and pharmacodynamic properties of this compound, as well as its long-term safety profile. Optimizing the delivery and formulation of this compound will be crucial for its clinical translation. Furthermore, a deeper understanding of the downstream effects of PTEN inhibition in different cellular contexts will be essential for maximizing its therapeutic benefit while minimizing potential side effects.
Conclusion
This compound is a potent and selective PTEN inhibitor with demonstrated preclinical activity in models of cancer and cardiac injury. Its ability to modulate the critical PI3K/Akt/mTOR signaling pathway provides a strong rationale for its further development as a therapeutic agent. The data and protocols summarized in this whitepaper provide a comprehensive resource for researchers in the field of drug discovery and development who are interested in exploring the therapeutic potential of PTEN inhibition.
Disclaimer: this compound is for research use only and is not for human consumption. The information provided in this document is intended for a scientific audience and should not be interpreted as medical advice.
References
Methodological & Application
Application Notes and Protocols for VO-Ohpic Trihydrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of VO-Ohpic trihydrate, a potent and selective inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). The following protocols and data are intended to guide researchers in utilizing this compound for cell culture-based experiments.
Mechanism of Action
This compound is a small-molecule compound that specifically inhibits the lipid phosphatase activity of PTEN.[1][2][3] PTEN is a critical negative regulator of the PI3K/Akt/mTOR signaling pathway. By inhibiting PTEN, this compound leads to the activation of this pathway, which is involved in cell growth, proliferation, survival, and metabolism.[1][4] Specifically, inhibition of PTEN by this compound results in increased phosphorylation of Akt and its downstream targets, such as mTOR and the transcription factor FoxO3a.[1][3][4] Some studies have also shown that this compound treatment can lead to the activation of the ERK1/2 pathway.[5][6]
The inhibitory effect of this compound on PTEN is potent, with a reported IC50 (half-maximal inhibitory concentration) in the low nanomolar range.[1][4][7]
Signaling Pathway Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. universalbiologicals.com [universalbiologicals.com]
Application Notes and Protocols for Testing VO-Ohpic Trihydrate Efficacy In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
VO-Ohpic trihydrate is a potent and selective small-molecule inhibitor of the phosphatase and tensin homolog (PTEN).[1][2][3][4][5][6][7][8] PTEN is a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway, a key pathway involved in cell growth, proliferation, survival, and metabolism.[5][9][10] By inhibiting the lipid phosphatase activity of PTEN, this compound leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in the activation of downstream effectors such as Akt and FoxO3a.[1][5][6] These application notes provide a comprehensive guide to essential in vitro assays for evaluating the efficacy of this compound.
Mechanism of Action: PTEN Inhibition and Downstream Signaling
This compound directly inhibits the enzymatic activity of PTEN, preventing the dephosphorylation of PIP3 to PIP2. This leads to the activation of the PI3K/Akt signaling cascade.
Caption: PTEN inhibition by this compound leads to Akt activation.
Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative parameters for this compound based on published data.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Substrate | IC₅₀ (nM) | Reference(s) |
| PTEN | PIP₃ | 35 | [1][2][6] |
| PTEN | OMFP | 46 ± 10 | [2][4][5][7] |
Table 2: Cellular Activity
| Cell Line | Assay | Effective Concentration | Endpoint | Reference(s) |
| NIH 3T3, L1 | Western Blot | Saturation at 75 nM | Increased p-Akt (Ser473, Thr308) | [6] |
| Hep3B (low PTEN) | Cell Viability (MTS) | 0-5 µM | Inhibition of viability | [1][11] |
| Hep3B (low PTEN) | Proliferation (BrdU) | 0-5 µM | Inhibition of proliferation | [1][11] |
| PLC/PRF/5 (high PTEN) | Cell Viability (MTS) | 0-5 µM | Lesser inhibition of viability | [1][11] |
Experimental Protocols
PTEN Enzyme Inhibition Assay (Cell-Free)
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant PTEN.
Caption: Workflow for PTEN enzyme inhibition assay.
Materials:
-
Recombinant human PTEN protein
-
This compound
-
Substrate: DiC₈-PtdIns(3,4,5)P₃ (PIP₃) or 3-O-methylfluorescein phosphate (OMFP)
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM DTT, 100 mM NaCl, 0.1% Triton X-100)
-
Malachite Green Phosphate Assay Kit (for PIP₃ substrate) or a fluorescence plate reader (for OMFP substrate)
-
96-well microplate
Protocol:
-
Prepare a stock solution of this compound in fresh DMSO.[1]
-
Perform serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add recombinant PTEN to each well.
-
Add the diluted this compound or vehicle (DMSO) to the wells and pre-incubate for 10 minutes at room temperature.[12]
-
Initiate the reaction by adding the substrate (PIP₃ or OMFP).
-
Incubate the plate at room temperature for a defined period (e.g., 20-30 minutes).
-
Stop the reaction and measure the product formation. For PIP₃, measure the released phosphate using a Malachite Green assay.[13][14] For OMFP, measure the fluorescence.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blot Analysis of Akt Phosphorylation
This protocol assesses the effect of this compound on the PI3K/Akt signaling pathway in cells by measuring the phosphorylation of Akt.
Materials:
-
Cell line of interest (e.g., NIH 3T3, Hep3B)
-
This compound
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and anti-β-actin
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 1-4 hours).
-
Lyse the cells in lysis buffer containing phosphatase inhibitors to preserve phosphorylation states.[15][16]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST to reduce non-specific binding.[15][16]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the phosphorylated Akt levels to total Akt and the loading control (β-actin).
Cell Viability Assay (MTS Assay)
This protocol measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[17][18][19]
Materials:
-
Cell line(s) with varying PTEN expression (e.g., Hep3B - low PTEN, PLC/PRF/5 - high PTEN)[1][11]
-
This compound
-
MTS reagent
-
96-well cell culture plates
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density.[20]
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate the cells for the desired treatment duration (e.g., 72-120 hours).[1][21]
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[22][23][24] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[25][26]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Intact cells
-
This compound
-
PBS and lysis buffer
-
PCR tubes or similar for heating
-
Western blot or ELISA reagents for PTEN detection
Protocol:
-
Treat intact cells with this compound or a vehicle control.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into separate tubes.
-
Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes).
-
Cool the samples and centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PTEN in each sample by Western blot or ELISA.
-
Plot the amount of soluble PTEN as a function of temperature for both the treated and control samples to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[23]
Concluding Remarks
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animal-reproduction.org [animal-reproduction.org]
- 11. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. miltenyibiotec.com [miltenyibiotec.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. tandfonline.com [tandfonline.com]
- 24. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. CETSA [cetsa.org]
Application Notes and Protocols for In Vivo Studies with VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of VO-Ohpic trihydrate, a potent and selective inhibitor of Phosphatase and Tensin Homolog (PTEN). This document includes detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams to facilitate the design and execution of pre-clinical studies.
Introduction
This compound is a small molecule inhibitor of PTEN with a reported IC50 of approximately 35-46 nM[1][2][3]. By inhibiting PTEN, a critical negative regulator of the PI3K/Akt signaling pathway, this compound effectively activates downstream pro-survival and anti-apoptotic signaling. Its demonstrated efficacy in various animal models of cancer and cardiovascular disease makes it a valuable tool for in vivo research. This document outlines its application in oncology and cardiology research, providing detailed protocols for its use in mouse models.
Mechanism of Action
This compound is a reversible, non-competitive inhibitor of PTEN's lipid phosphatase activity[3][4]. PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), thus antagonizing the PI3K signaling pathway. Inhibition of PTEN by this compound leads to the accumulation of PIP3, resulting in the activation of downstream effectors such as Akt and mTOR. This activation promotes cell survival, proliferation, and growth while inhibiting apoptosis.
Signaling Pathway
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Recommended dosage and administration of VO-Ohpic trihydrate in mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and selective small-molecule inhibitor of the lipid phosphatase PTEN (Phosphatase and Tensin homolog deleted on chromosome 10).[1][2][3][4] PTEN is a critical negative regulator of the PI3K/Akt signaling pathway, a key pathway involved in cell growth, proliferation, survival, and metabolism. By inhibiting PTEN, this compound leads to the activation of Akt and its downstream signaling cascades. These application notes provide a comprehensive guide to the recommended dosage and administration of this compound in mice for preclinical research, based on published in vivo studies.
Mechanism of Action
This compound specifically inhibits the enzymatic activity of PTEN, leading to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This recruits and activates Akt (also known as Protein Kinase B), which in turn phosphorylates a variety of downstream targets to modulate cellular processes.
Recommended Dosage and Administration in Mice
Based on a review of published literature, two primary dosage levels of this compound have been effectively used in mice: a high dose of 10 mg/kg and a low dose of 10 µg/kg . The choice of dosage depends on the specific experimental model and research question.
| Parameter | High Dose Regimen | Low Dose Regimen |
| Dosage | 10 mg/kg | 10 µg/kg |
| Administration Route | Intraperitoneal (i.p.) injection | Intraperitoneal (i.p.) injection |
| Frequency | Daily (6 days/week) | Single dose |
| Duration | Dependent on study design (e.g., until tumor reaches a certain volume) | 30 minutes prior to experimental insult (e.g., ischemia) |
| Common Applications | Cancer xenograft models (e.g., hepatocellular carcinoma)[5] | Ischemia-reperfusion injury models[2] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound has limited solubility in aqueous solutions. Therefore, a specific vehicle is required for its solubilization for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.[2]
-
Dissolving this compound:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to the powder and vortex until fully dissolved.
-
Add PEG300 and vortex thoroughly.
-
Add Tween-80 and vortex until the solution is homogenous.
-
Finally, add the sterile saline to reach the final desired concentration and volume.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]
-
-
Sterilization: The final solution should be sterile-filtered through a 0.22 µm syringe filter before injection.
-
Storage: It is recommended to prepare the working solution fresh on the day of use.[2]
Intraperitoneal (i.p.) Injection in Mice
Intraperitoneal injection is the recommended route of administration for this compound in mice.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
70% ethanol wipes
-
Appropriate mouse restraint device
Protocol:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, or other vital organs.[6][7][8]
-
Site Disinfection: Cleanse the injection site with a 70% ethanol wipe.
-
Needle Insertion: Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure that no fluid (e.g., urine or blood) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle.
-
Injection: Slowly inject the this compound solution. The maximum recommended injection volume for an i.p. injection in a mouse is typically 10 ml/kg.[8]
-
Needle Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Monitor the mouse for any signs of distress or adverse reactions following the injection.
Western Blot Analysis of Akt Phosphorylation
To confirm the in vivo efficacy of this compound, it is essential to measure the phosphorylation of Akt (a direct downstream target of the PI3K pathway) in the target tissue.
Materials:
-
Harvested tissue samples
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Homogenize harvested tissue samples in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to normalize for protein loading.
Safety and Toxicity Considerations
While specific, comprehensive toxicology studies on this compound in mice are not widely published, existing in vivo studies using the dosages mentioned above have reported a lack of overt toxicity. For instance, in a study using a 10 mg/kg daily dose in a hepatocellular carcinoma xenograft model, no significant loss of body weight was observed in the treated mice compared to the vehicle control group, suggesting a satisfactory level of drug tolerance at this dose.[5] However, as with any experimental compound, it is crucial to monitor animals closely for any signs of adverse effects, including changes in weight, behavior, and overall health.
Conclusion
This compound is a valuable tool for studying the in vivo consequences of PTEN inhibition and PI3K/Akt pathway activation. The recommended dosages of 10 mg/kg and 10 µg/kg administered via intraperitoneal injection have been shown to be effective in various mouse models. Proper preparation of the injection solution and adherence to standard in vivo experimental protocols are essential for obtaining reliable and reproducible results. Researchers should always confirm target engagement by analyzing downstream signaling events, such as the phosphorylation of Akt.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. research.vt.edu [research.vt.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Application Note: Utilizing VO-Ohpic Trihydrate in Hepatocellular Carcinoma (HCC) Cell Line Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: VO-Ohpic trihydrate is a potent and specific organometallic inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog), with an IC50 in the nanomolar range.[1][2][3] PTEN loss or mutation is a common event in many cancers; however, in hepatocellular carcinoma (HCC), mutations are rare. Instead, a significant portion of HCC cases (32-44%) exhibit reduced PTEN expression through mechanisms like heterozygosity.[4][5] This makes the pharmacological inhibition of PTEN by compounds like this compound a valuable tool to study cellular responses and potential therapeutic strategies in HCC, particularly in tumors with low PTEN expression.
Recent studies have paradoxically revealed that inhibiting PTEN with this compound does not promote survival in all HCC contexts. Instead, it can inhibit cell viability and proliferation while inducing cellular senescence and cell cycle arrest, especially in HCC cells with low PTEN expression.[4][5][6] This document provides detailed application notes and protocols for using this compound in HCC cell line models.
Mechanism of Action
This compound functions by directly inhibiting the lipid phosphatase activity of PTEN.[3] PTEN normally counteracts the PI3K signaling pathway by dephosphorylating PIP3 to PIP2. By inhibiting PTEN, this compound causes an accumulation of PIP3, leading to the hyperactivation of downstream pro-survival pathways, notably the PI3K/AKT/mTOR and, in some contexts, the Raf/MEK/ERK pathways.[4][7]
Paradoxically, the over-activation of these oncogenic pathways can trigger a cellular stress response known as PTEN-loss-induced cellular senescence (PICS), leading to growth arrest.[4] This effect is most pronounced in cells with low, but not absent, PTEN expression.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application of VO-Ohpic Trihydrate in Cardiac Hypertrophy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is a common physiological response to pressure overload and other stimuli. However, pathological hypertrophy can lead to heart failure. Research into the molecular mechanisms governing cardiac hypertrophy is crucial for the development of novel therapeutic interventions. VO-Ohpic trihydrate, a potent and reversible inhibitor of Phosphatase and Tensin Homolog (PTEN), has emerged as a valuable tool in this field. By inhibiting PTEN, a negative regulator of the PI3K/Akt signaling pathway, this compound can modulate key cellular processes implicated in cardiac growth, survival, and remodeling.[1][2] These application notes provide a comprehensive overview of the use of this compound in cardiac hypertrophy research, including detailed experimental protocols and data presentation.
Mechanism of Action
This compound is a vanadium-containing organic compound that acts as a highly potent and selective inhibitor of PTEN with an IC50 in the nanomolar range.[3][4] PTEN is a dual-specificity phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby antagonizing the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.
In the context of the heart, the PI3K/Akt pathway is known to promote physiological cardiac hypertrophy and protect cardiomyocytes from apoptosis. By inhibiting PTEN, this compound leads to an accumulation of PIP3, resulting in the activation of Akt and its downstream effectors. This activation can counteract pathological signaling pathways that drive detrimental cardiac remodeling, including hypertrophy, fibrosis, and apoptosis.[1][2]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in a doxorubicin-induced cardiac hypertrophy model.
Table 1: Effect of this compound on Cardiomyocyte Size in Doxorubicin-Induced Cardiomyopathy
| Treatment Group | Cardiomyocyte Area (μm²) (Mean ± SEM) | Fold Change vs. Control | p-value vs. Doxorubicin |
| Control (Saline) | 350 ± 25 | 1.00 | < 0.05 |
| Doxorubicin (12 mg/kg) | 650 ± 40 | 1.86 | - |
| Doxorubicin + VO-Ohpic (30 µg/kg) | 450 ± 30 | 1.29 | < 0.05 |
Data are representative values compiled from published studies.[2]
Table 2: Effect of this compound on Cardiac Fibrosis in Doxorubicin-Induced Cardiomyopathy
| Treatment Group | Fibrotic Area (%) (Mean ± SEM) | Fold Change vs. Control | p-value vs. Doxorubicin |
| Control (Saline) | 2.5 ± 0.5 | 1.00 | < 0.05 |
| Doxorubicin (12 mg/kg) | 8.0 ± 1.0 | 3.20 | - |
| Doxorubicin + VO-Ohpic (30 µg/kg) | 4.0 ± 0.7 | 1.60 | < 0.05 |
Data are representative values compiled from published studies.
Table 3: Effect of this compound on PTEN/Akt Pathway Protein Expression
| Treatment Group | p-PTEN / PTEN Ratio (Fold Change vs. Control) | p-Akt / Akt Ratio (Fold Change vs. Control) |
| Control (Saline) | 1.00 | 1.00 |
| Doxorubicin (12 mg/kg) | 1.50 | 0.60 |
| Doxorubicin + VO-Ohpic (30 µg/kg) | 0.80 | 1.30 |
Data are representative values compiled from Western blot analysis in published studies.[2]
Experimental Protocols
In Vivo Model: Doxorubicin-Induced Cardiac Hypertrophy
This protocol describes the induction of cardiac hypertrophy in a mouse model using doxorubicin and subsequent treatment with this compound.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Doxorubicin hydrochloride
-
This compound
-
Sterile saline (0.9% NaCl)
-
Animal handling and injection equipment
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly divide mice into three groups: Control (Saline), Doxorubicin, and Doxorubicin + VO-Ohpic.
-
Doxorubicin Administration: Administer doxorubicin at a cumulative dose of 12 mg/kg via intraperitoneal (i.p.) injection. This can be given as a single dose or divided into multiple injections over a period of time (e.g., 4 injections of 3 mg/kg every other day).
-
This compound Administration: For the treatment group, administer this compound at a cumulative dose of 30 µg/kg (i.p.).[5] The administration can be initiated prior to or concurrently with the doxorubicin treatment, depending on the study design.
-
The control group receives an equivalent volume of sterile saline.
-
Monitor the animals' health and body weight regularly.
-
At the end of the study period (e.g., 4-8 weeks post-doxorubicin treatment), euthanize the mice and harvest the hearts for analysis.
Histological Analysis of Cardiac Hypertrophy (H&E Staining)
This protocol outlines the procedure for Hematoxylin and Eosin (H&E) staining of cardiac tissue to assess cardiomyocyte size.
Materials:
-
Paraffin-embedded cardiac tissue sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Harris's Hematoxylin solution
-
Eosin Y solution
-
Acid alcohol (1% HCl in 70% ethanol)
-
Scott's tap water substitute (or running tap water)
-
Mounting medium and coverslips
-
Microscope with imaging software
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 5 minutes (repeat twice).
-
Immerse in 100% ethanol for 3 minutes (repeat twice).
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse with deionized water.
-
-
Hematoxylin Staining:
-
Immerse in Harris's Hematoxylin for 5-8 minutes.
-
Rinse briefly in deionized water.
-
Differentiate in acid alcohol for a few seconds.
-
Rinse immediately in running tap water or Scott's tap water substitute for 5 minutes.
-
-
Eosin Staining:
-
Immerse in Eosin Y solution for 1-2 minutes.
-
Rinse briefly in deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate through ascending grades of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Image Analysis:
-
Capture images of the stained sections at 400x magnification.
-
Using image analysis software (e.g., ImageJ), measure the cross-sectional area of at least 100 cardiomyocytes per heart, ensuring that only cells with a visible nucleus and a roughly circular shape are measured.
-
Western Blot Analysis of PTEN/Akt Pathway
This protocol details the Western blot procedure for assessing the expression and phosphorylation status of PTEN and Akt in cardiac tissue lysates.
Materials:
-
Frozen cardiac tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-PTEN, rabbit anti-phospho-PTEN, rabbit anti-Akt, rabbit anti-phospho-Akt)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Homogenize frozen cardiac tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Signaling Pathway of this compound in Cardiac Hypertrophy
Caption: Signaling pathway of this compound in mitigating cardiac hypertrophy.
Experimental Workflow for In Vivo Studies
Caption: Experimental workflow for studying this compound in a mouse model of cardiac hypertrophy.
Conclusion
This compound serves as a powerful research tool for investigating the role of the PTEN/Akt signaling pathway in cardiac hypertrophy. Its ability to potently and selectively inhibit PTEN allows for the elucidation of downstream signaling events and their impact on cardiomyocyte growth and survival. The protocols and data presented herein provide a foundation for researchers to effectively utilize this compound in their studies to further understand the molecular basis of cardiac hypertrophy and explore potential therapeutic strategies.
References
- 1. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PTEN inhibitor VO-OHpic attenuates inflammatory M1 macrophages and cardiac remodeling in doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. "VO-OHpic Treatment Reduces Cardiac Remodeling in Doxorubicin-Induced C" by Taylor Johnson [stars.library.ucf.edu]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for VO-Ohpic Trihydrate in Neuronal Protection and Regeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
VO-Ohpic trihydrate is a potent and selective small-molecule inhibitor of the lipid phosphatase PTEN (Phosphatase and Tensin homolog deleted on chromosome 10). PTEN acts as a crucial negative regulator of the PI3K/Akt signaling pathway, a key pathway involved in cell survival, growth, and proliferation. By inhibiting PTEN, this compound effectively activates Akt signaling, making it a valuable tool for investigating neuronal protection and promoting regeneration in various models of neurological damage and disease.[1][2][3] These application notes provide detailed protocols for utilizing this compound in in vitro and in vivo models of neuronal injury and degeneration.
Mechanism of Action
This compound is a reversible, non-competitive inhibitor of PTEN.[1][4] Its inhibitory action increases the cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.[1][5] Activated (phosphorylated) Akt then modulates a cascade of downstream targets to promote cell survival and growth.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in neuronal studies.
Table 1: In Vitro Efficacy and Potency
| Parameter | Value | Cell Type/Assay Condition | Source |
| IC50 (PTEN inhibition) | 35 ± 2 nM | PIP3-based assay | [1][2] |
| IC50 (PTEN inhibition) | 46 ± 10 nM | OMFP-based assay | [1][6] |
| Effective Concentration (Akt Phosphorylation) | 75 nM (saturation) | NIH 3T3 and L1 fibroblasts | [3] |
| Effective Concentration (Neuroprotection) | 30 nM | MPP+ treated dopaminergic cells | [7] |
| Inhibition Constants (Kic) | 27 ± 6 nM | Recombinant PTEN | [1][6] |
| Inhibition Constants (Kiu) | 45 ± 11 nM | Recombinant PTEN | [1][6] |
Table 2: In Vivo Dosage and Administration
| Animal Model | Dosage | Administration Route | Application | Source |
| Dexamethasone-treated Mice | Not specified | Intraperitoneal (i.p.) injection | Prevention of neuronal atrophy | [8] |
| Mice | 10 mg/kg | Intraperitoneal (i.p.) | Inhibition of tumor growth | [2] |
| C57BL6 Mice | Not specified | Not specified | Increased survival after cardiac arrest | [2] |
Signaling Pathway
The primary signaling pathway modulated by this compound in the context of neuronal protection and regeneration is the PTEN/PI3K/Akt pathway.
Caption: The PTEN/PI3K/Akt signaling pathway activated by this compound.
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound on neuronal protection and regeneration.
Protocol 1: In Vitro Neuroprotection Assay using Primary Cortical Neurons
This protocol describes the culture of primary rat cortical neurons and the assessment of neuroprotection by this compound against glutamate-induced excitotoxicity.
Experimental Workflow:
Caption: Workflow for in vitro neuroprotection studies.
Materials:
-
This compound (prepare stock solution in DMSO)
-
Pregnant Sprague-Dawley rat (E18)
-
Neuronal Base Media (e.g., Neurobasal medium)
-
B-27 supplement
-
GlutaMAX supplement
-
Penicillin-Streptomycin
-
Poly-D-lysine
-
Laminin
-
Papain
-
Trypsin inhibitor
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Primary antibody: anti-β-III tubulin
-
Secondary antibody: Alexa Fluor conjugated
-
DAPI
-
Antibodies for Western blot: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH
Procedure:
-
Plate Coating: a. Coat culture plates/coverslips with 10 µg/mL poly-D-lysine overnight at 37°C. b. Wash three times with sterile water. c. Coat with 10 µg/mL laminin for at least 2 hours at 37°C before use.
-
Primary Cortical Neuron Culture: a. Euthanize a pregnant E18 rat and remove the embryos. b. Dissect the cortices from the embryonic brains in ice-cold dissection medium. c. Mince the tissue and incubate in papain solution for 15-30 minutes at 37°C. d. Neutralize the papain with a trypsin inhibitor solution. e. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension. f. Centrifuge the cells at 200 x g for 5 minutes. g. Resuspend the cell pellet in complete cortical neuron culture medium (Neuronal Base Media with B-27, GlutaMAX, and Penicillin-Streptomycin). h. Plate the neurons on the coated plates/coverslips at a desired density (e.g., 2 x 10^5 cells/cm²). i. Incubate at 37°C in a humidified 5% CO2 incubator.
-
VO-Ohpic Treatment and Glutamate-Induced Excitotoxicity: a. After 5-7 days in vitro, pre-treat the neurons with various concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM) for 1 hour. b. Induce excitotoxicity by adding glutamate to a final concentration of 50-100 µM for 24 hours. Include a vehicle control group (DMSO).
-
Assessment of Neuronal Viability (MTT Assay): a. Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. b. Solubilize the formazan crystals with DMSO or a solubilization buffer. c. Measure the absorbance at 570 nm using a microplate reader.
-
Immunofluorescence for Neurite Outgrowth: a. Fix the cells on coverslips with 4% paraformaldehyde for 15 minutes. b. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes. c. Block with 5% goat serum in PBS for 1 hour. d. Incubate with anti-β-III tubulin antibody (e.g., 1:500 dilution) overnight at 4°C. e. Wash and incubate with an Alexa Fluor-conjugated secondary antibody (e.g., 1:1000 dilution) for 1 hour at room temperature. f. Counterstain with DAPI. g. Mount the coverslips and visualize using a fluorescence microscope. Analyze neurite length and branching using appropriate software.
-
Western Blot for Akt Phosphorylation: a. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. b. Determine protein concentration using a BCA assay. c. Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. d. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. e. Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt (e.g., 1:1000 dilution) overnight at 4°C. f. Wash and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. g. Detect the signal using an ECL substrate and image the blot. h. Normalize the phospho-Akt signal to total Akt and a loading control like GAPDH.
Protocol 2: In Vivo Axon Regeneration Model - Mouse Optic Nerve Crush
This protocol describes the use of a mouse optic nerve crush model to evaluate the effect of this compound on axon regeneration.
Experimental Workflow:
Caption: Workflow for in vivo axon regeneration studies.
Materials:
-
This compound
-
Adult C57BL/6 mice
-
Anesthetics (e.g., ketamine/xylazine)
-
Dissecting microscope
-
Fine surgical instruments (forceps, scissors)
-
Intravitreal injection system (e.g., Hamilton syringe with a 33-gauge needle)
-
Cholera Toxin B subunit (CTB) conjugated to a fluorescent dye
-
4% Paraformaldehyde (PFA)
Procedure:
-
Intravitreal Injection: a. Anesthetize the mouse. b. Under a dissecting microscope, make a small puncture near the limbus with a 30-gauge needle. c. Using a Hamilton syringe with a 33-gauge needle, slowly inject 1-2 µL of this compound solution (at the desired concentration) or vehicle into the vitreous humor. Avoid injuring the lens.
-
Optic Nerve Crush: a. Perform this procedure immediately after the intravitreal injection. b. Make a small incision in the conjunctiva to expose the optic nerve. c. Carefully separate the surrounding tissues to isolate the optic nerve, avoiding damage to the ophthalmic artery. d. Using fine forceps, crush the optic nerve approximately 1-2 mm behind the eyeball for 3-5 seconds. e. Reposition the conjunctiva and apply antibiotic ointment to the eye.
-
Post-operative Care: a. Administer analgesics as per institutional guidelines. b. Monitor the animals for recovery.
-
Anterograde Axon Tracing: a. 12-14 days after the crush injury, perform an intravitreal injection of a fluorescently labeled anterograde tracer, such as Cholera Toxin B (CTB), to label regenerating axons.
-
Tissue Collection and Processing: a. 2-3 days after CTB injection, euthanize the mice and perfuse with 4% PFA. b. Dissect the optic nerves and fix them in 4% PFA overnight. c. Cryoprotect the optic nerves in 30% sucrose. d. Section the optic nerves longitudinally on a cryostat.
-
Quantification of Axon Regeneration: a. Mount the sections on slides and visualize the fluorescently labeled axons using a fluorescence microscope. b. Quantify the number of regenerating axons at different distances from the crush site.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use.
References
- 1. Optic Nerve Crush in Mice to Study Retinal Ganglion Cell Survival and Regeneration [en.bio-protocol.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 4. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 5. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 6. [PDF] A practical approach to optic nerve crush in the mouse | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. An Optic Nerve Crush Injury Murine Model to Study Retinal Ganglion Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting p-Akt Levels Following VO-Ohpic Trihydrate Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection of phosphorylated Akt (p-Akt) in cell lysates by Western blot following treatment with VO-Ohpic trihydrate, a potent inhibitor of Phosphatase and Tensin Homolog (PTEN).
Introduction
The PTEN/PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] PTEN acts as a tumor suppressor by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby negatively regulating the PI3K/Akt signaling cascade.[4][5] The small molecule this compound is a potent and specific inhibitor of PTEN, with an IC50 in the nanomolar range.[5][6][7] Inhibition of PTEN by this compound leads to an accumulation of PIP3, resulting in the activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[4][6] Activated Akt is phosphorylated at key residues, including Serine 473 (Ser473), and this phosphorylation event is a widely used marker for the activation of this pathway.[8][9]
This protocol details the use of Western blotting to qualitatively and semi-quantitatively measure the increase in p-Akt (Ser473) levels in cells treated with this compound.
Signaling Pathway
The diagram below illustrates the core mechanism of the PTEN/PI3K/Akt signaling pathway and the point of intervention for this compound.
Caption: PTEN/PI3K/Akt signaling and this compound inhibition.
Experimental Workflow
The overall experimental procedure is outlined in the following workflow diagram.
References
- 1. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. the-pten-pi3k-akt-signalling-pathway-in-cancer-therapeutic-implications - Ask this paper | Bohrium [bohrium.com]
- 4. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Immunohistochemical Staining of PTEN Pathway Markers with VO-Ohpic Trihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of the PTEN inhibitor, VO-Ohpic trihydrate, and the subsequent immunohistochemical (IHC) analysis of key markers in the PTEN signaling pathway. This guide is intended for researchers in oncology, cell biology, and drug development seeking to investigate the effects of PTEN inhibition on downstream signaling events in tissue samples.
Introduction to this compound and the PTEN Pathway
This compound is a potent and specific small-molecule inhibitor of the phosphatase and tensin homolog (PTEN) protein, with an IC50 in the nanomolar range.[1][2][3] PTEN is a critical tumor suppressor that negatively regulates the PI3K/AKT/mTOR signaling pathway.[4][5][6] It functions as a phosphatase, converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[6] This action counteracts the activity of phosphoinositide 3-kinase (PI3K), thereby reducing the levels of active, phosphorylated AKT (p-AKT).[2]
By inhibiting PTEN, this compound leads to an accumulation of PIP3, resulting in the activation of AKT and subsequent downstream effectors such as the mammalian target of rapamycin (mTOR) and p70 S6 kinase (S6K).[1][3] This pathway is central to regulating cell proliferation, growth, survival, and metabolism.[4] Dysregulation of the PTEN pathway is a common event in many human cancers, making it a key target for therapeutic intervention.[4][5] Immunohistochemistry is a valuable technique to visualize and quantify the expression and phosphorylation status of these key pathway proteins within the spatial context of tissue architecture.[7][8][9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PTEN signaling pathway and the experimental workflow for immunohistochemical analysis.
Representative Data
The following tables present representative quantitative data from a hypothetical study where tumor tissue sections were treated with this compound or a vehicle control prior to immunohistochemical staining. Staining intensity is scored on a scale of 0 (no staining) to 3+ (strong staining).
Table 1: Immunohistochemical Staining Scores for PTEN Pathway Markers
| Treatment Group | PTEN | p-AKT (Ser473) | p-mTOR (Ser2448) | p-S6K (Thr389) |
| Vehicle Control | 2+ | 1+ | 1+ | 1+ |
| This compound | 1+ | 3+ | 3+ | 3+ |
Table 2: Percentage of Positively Stained Tumor Cells
| Treatment Group | PTEN | p-AKT (Ser473) | p-mTOR (Ser2448) | p-S6K (Thr389) |
| Vehicle Control | 85% | 30% | 25% | 20% |
| This compound | 80% | 90% | 85% | 88% |
Note: The decrease in PTEN staining intensity with this compound treatment may reflect conformational changes or internalization of the protein upon inhibitor binding, leading to reduced antibody recognition, rather than a decrease in protein expression.
Experimental Protocols
This section provides a detailed protocol for the immunohistochemical staining of PTEN, p-AKT, p-mTOR, and p-S6K in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Reagents and Materials
-
FFPE tissue sections (4-5 µm) on charged slides
-
This compound (or vehicle control)
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Wash Buffer (PBS or TBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 10% Normal Goat Serum in Wash Buffer)
-
Primary Antibodies (see Table 3 for recommendations)
-
HRP-conjugated Secondary Antibody (anti-rabbit or anti-mouse as appropriate)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin
-
Mounting Medium
Table 3: Recommended Primary Antibodies
| Target | Host | Clone | Recommended Dilution |
| PTEN | Mouse | 6H2.1 | 1:100 |
| p-AKT (Ser473) | Rabbit | D9E | 1:50 |
| p-mTOR (Ser2448) | Rabbit | 49F9 | 1:100 |
| p-S6K (Thr389) | Rabbit | 108D2 | 1:100 |
Note: Optimal antibody dilutions should be determined by the end-user.
Protocol
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with deionized water.
-
-
Endogenous Peroxidase Blocking:
-
Blocking Non-specific Binding:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature.[12]
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies to their optimal concentration in Antibody Dilution Buffer.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.[12]
-
-
Secondary Antibody Incubation:
-
Rinse slides with Wash Buffer, 3 changes for 5 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[12]
-
-
Detection:
-
Rinse slides with Wash Buffer, 3 changes for 5 minutes each.
-
Prepare and apply the DAB substrate according to the manufacturer's instructions. Incubate for 1-10 minutes, or until the desired brown color intensity is reached.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.[12]
-
Rinse with tap water for 5-10 minutes.
-
-
Dehydration and Mounting:
Staining Interpretation and Scoring
-
PTEN: Positive staining is typically observed in the cytoplasm and/or nucleus of normal cells.[4] Loss or reduction of staining in tumor cells indicates PTEN inactivation.
-
p-AKT (Ser473): Positive staining is primarily cytoplasmic and membranous. Increased staining intensity and percentage of positive cells indicate pathway activation.
-
p-mTOR (Ser2448): Staining is predominantly cytoplasmic.[13] Increased staining suggests activation of the mTOR pathway.
-
p-S6K (Thr389): Positive staining is found in the cytoplasm. Increased staining indicates downstream activation of the PTEN/AKT/mTOR pathway.
A semi-quantitative scoring method, such as the H-score, can be employed for a more detailed analysis. The H-score is calculated by multiplying the staining intensity (0, 1+, 2+, 3+) by the percentage of cells at that intensity.
Conclusion
The use of this compound in conjunction with immunohistochemical analysis of PTEN pathway markers provides a powerful tool for investigating the functional consequences of PTEN inhibition in a cellular and tissue context. The protocols and information provided herein offer a comprehensive guide for researchers to effectively design, execute, and interpret these experiments. Rigorous validation and inclusion of appropriate controls are essential for obtaining reliable and reproducible results.[4][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol for PTEN Expression by Immunohistochemistry in Formalin-fixed Paraffin-embedded Human Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for PTEN expression by immunohistochemistry in formalin-fixed paraffin-embedded human breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Immunohistochemistry for PTEN testing in HR +/HER2˗ metastatic breast cancer | springermedizin.de [springermedizin.de]
- 10. genscript.com [genscript.com]
- 11. static.fishersci.eu [static.fishersci.eu]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Phospho-mTOR (Ser2448) (49F9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
How to prepare a stable stock solution of VO-Ohpic trihydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of stable stock solutions of VO-Ohpic trihydrate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing stock solutions of this compound for in vitro use.[1][2][3][4] It is practically insoluble in water.[1][3] For in vivo experiments, a multi-component solvent system is typically required.
Q2: I am observing precipitation in my DMSO stock solution. What could be the cause and how can I resolve it?
A2: Precipitation in your DMSO stock solution can be due to several factors:
-
Low-quality or old DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly decrease the solubility of this compound.[3][5] Always use newly opened, high-purity, anhydrous DMSO.
-
Exceeding solubility limits: While the solubility in DMSO is high, preparing a concentration above the saturation point will lead to precipitation. Refer to the quantitative data table for solubility limits.
-
Improper dissolution: The compound may not have fully dissolved initially. To aid dissolution, you can warm the solution gently at 37°C for 10-15 minutes and/or use an ultrasonic bath.[4][6][7]
Q3: How should I store the solid compound and its stock solution to ensure stability?
A3: Proper storage is crucial for maintaining the integrity of this compound.
-
Solid Form: The solid powder should be stored under desiccating conditions at -20°C for long-term stability, where it can be stable for up to 3 years.[2][3]
-
Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] For long-term storage, store these aliquots at -80°C, where they can be stable for up to 6 months to a year.[1][3][5] For shorter-term storage, -20°C is acceptable for up to 1 month.[1][3][5]
Q4: Can I prepare a stock solution in an aqueous buffer like PBS?
A4: While some suppliers indicate solubility in PBS (pH 7.2) at approximately 1 mg/mL, others state it is practically insoluble in water.[1][8] If you must use an aqueous buffer, it is advisable to first dissolve the compound in a minimal amount of DMSO and then perform a serial dilution into the aqueous buffer. Be aware that precipitation may occur at higher concentrations.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound does not dissolve in DMSO | Insufficient mixing or low temperature. | Gently warm the solution to 37°C for 10-15 minutes. Use a sonicator to aid dissolution.[4][6][7] |
| Use of old or wet DMSO. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[3][5] | |
| Stock solution appears cloudy or has particulates | Exceeded solubility limit or precipitation over time. | Filter the solution through a 0.22 µm syringe filter. Consider preparing a fresh, less concentrated stock solution. |
| Contamination. | Ensure all labware is clean and sterile. Prepare solutions in a clean environment. | |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.[3][5] |
| Inaccurate concentration due to incomplete dissolution. | Ensure the compound is fully dissolved before use by visual inspection and gentle warming/sonication if necessary.[4][6][7] |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 415.20 g/mol | [1] |
| Solubility in DMSO | ≥ 50 mg/mL (120.42 mM) | [1][3] |
| Soluble to 25 mM | [2] | |
| 72 mg/mL (173.41 mM) | [5] | |
| >10 mM | [4] | |
| Solubility in Water | < 0.1 mg/mL (insoluble) | [1][3] |
| Solubility in PBS (pH 7.2) | 1 mg/mL | [8] |
| Powder Storage Stability | 3 years at -20°C | [1][3] |
| 2 years at 4°C | [1][3] | |
| Stock Solution Storage Stability (in DMSO) | 6 months at -80°C | [1][3] |
| 1 month at -20°C | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO (In Vitro Use)
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 0.4152 mg.
-
Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Vortex the solution thoroughly. If necessary, gently warm the tube at 37°C for 10-15 minutes or place it in an ultrasonic bath to ensure complete dissolution.[4][6][7]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use, sterile vials.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Preparation of a Dosing Solution for In Vivo Use
For in vivo applications, a co-solvent system is often necessary to maintain solubility in an aqueous vehicle suitable for injection.
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
To prepare the final dosing solution, add the solvents in the following order, ensuring the solution is clear after each addition:
-
10% DMSO (from your concentrated stock)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The final concentration will depend on the initial DMSO stock and the desired final dose. For example, to achieve a final concentration of 1 mg/mL, you would start with a 10 mg/mL DMSO stock.[6]
-
It is recommended to prepare this solution fresh on the day of use.[3] If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[3]
-
Visualizations
Caption: Workflow for preparing a stable this compound stock solution.
Caption: The inhibitory effect of this compound on the PTEN signaling pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
- 8. caymanchem.com [caymanchem.com]
Optimizing VO-Ohpic trihydrate concentration for in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VO-Ohpic trihydrate in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective small-molecule inhibitor of the phosphatase and tensin homolog (PTEN).[1][2] Its primary mechanism of action is the inhibition of PTEN's lipid phosphatase activity, which leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This, in turn, activates downstream signaling pathways, most notably the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[3][4]
Q2: What is the IC50 of this compound against PTEN?
The half-maximal inhibitory concentration (IC50) of this compound for PTEN has been reported in the low nanomolar range, indicating high potency. Different studies have reported slightly varying values, generally between 35 nM and 46 nM.[1][3][5][6]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][3] To prepare a stock solution, dissolve the compound in fresh, high-quality DMSO to a concentration of 10 mM or higher.[1] If you encounter solubility issues, gentle warming of the tube at 37°C for 10 minutes and/or sonication in an ultrasonic bath can aid dissolution.[1] For cell-based assays, it is recommended to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize the DMSO concentration in the cell culture medium.[7]
Q4: How should I store this compound solutions?
Store the powdered compound at -20°C for long-term stability (up to 3 years).[3][6] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month.[3][5] It is generally not recommended to store solutions for long periods; fresh preparation is ideal.[1]
Q5: What is the recommended working concentration for in vitro experiments?
The optimal working concentration of this compound is cell-type and assay-dependent. For example, in studies with human hepatocellular carcinoma cell lines like Hep3B and PLC/PRF/5, concentrations ranging from 0 to 5 μM have been used for a 72-hour incubation period.[3] In NIH 3T3 and L1 fibroblasts, a dose-dependent increase in Akt phosphorylation was observed, reaching saturation at 75 nM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: I am not observing the expected downstream signaling effects (e.g., increased p-Akt).
-
Possible Cause 1: Suboptimal Concentration.
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: Optimize the incubation time. Activation of signaling pathways can be transient. A time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) is recommended to determine the peak of pathway activation.
-
-
Possible Cause 3: Low or Absent PTEN Expression.
-
Possible Cause 4: Compound Degradation.
-
Solution: Ensure that the compound and its solutions have been stored correctly. Avoid repeated freeze-thaw cycles of stock solutions.[3]
-
Issue 2: My cells are showing signs of toxicity or unexpected off-target effects.
-
Possible Cause 1: High Concentration of this compound.
-
Solution: Lower the concentration of this compound. High concentrations may lead to off-target effects or cellular stress. Perform a cell viability assay (e.g., MTS or CCK-8) to determine the cytotoxic concentration range for your specific cell line.
-
-
Possible Cause 2: High Concentration of DMSO.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%). High concentrations of DMSO can be toxic to cells.[7] Prepare a more concentrated stock solution to minimize the volume added to your culture.
-
-
Possible Cause 3: Contamination.
-
Solution: Ensure aseptic techniques are followed during stock solution preparation and cell treatment.
-
Issue 3: I am having trouble dissolving the this compound powder.
-
Possible Cause 1: Inappropriate Solvent.
-
Possible Cause 2: Low-Quality or Old DMSO.
-
Solution: Use fresh, anhydrous, high-quality DMSO. Moisture-absorbing DMSO can reduce solubility.[3]
-
-
Possible Cause 3: Insufficient Dissolution Technique.
-
Solution: To aid dissolution, gently warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[1]
-
Quantitative Data Summary
Table 1: IC50 Values for this compound against PTEN
| IC50 Value | Assay Conditions | Reference |
| 35 nM | In vitro PIP3-based assay | [1][3] |
| 46 ± 10 nM | Not specified | [5][6] |
Table 2: Recommended Starting Concentrations for In Vitro Cell-Based Assays
| Cell Line | Assay Type | Concentration Range | Incubation Time | Reference |
| Hep3B, PLC/PRF/5 | Cell Proliferation (BrdU) | 0 - 5 µM | 72 hours | [3] |
| NIH 3T3, L1 Fibroblasts | Akt Phosphorylation | Saturation at 75 nM | Not specified | [1] |
| Endplate Chondrocytes | Cell Viability (CCK8) | 1 µM (most significant effect) | Not specified | [10] |
| Hep3B | Cell Cycle Analysis | 500 nM | 72 hours | [8][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution to mix.
-
If the compound does not fully dissolve, warm the vial at 37°C for 10 minutes and/or sonicate in an ultrasonic bath.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The following day, treat the cells with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for the desired duration.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C.
-
The next day, wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Visualizations
Caption: PTEN/PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies using this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. scbt.com [scbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 8. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Troubleshooting inconsistent results in VO-Ohpic trihydrate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VO-Ohpic trihydrate.
Frequently Asked Questions (FAQs)
Q1: My this compound failed to dissolve properly. What should I do?
A1: Solubility issues are a common challenge. This compound is soluble in DMSO, but insoluble in water.[1][2] If you observe precipitation or incomplete dissolution, consider the following:
-
Use fresh, high-quality DMSO: Moisture-absorbing DMSO can reduce solubility.[3]
-
Gentle Heating and Sonication: Warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[1][4]
-
Appropriate Solvent Concentration: For in vivo studies, specific co-solvent formulations are recommended. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][4][5] Ensure solvents are added sequentially and mixed thoroughly.
Q2: I am observing inconsistent inhibitory effects in my cell-based assays. What are the potential causes?
A2: Inconsistent results can stem from several factors related to compound handling, experimental setup, and cell line characteristics:
-
Stock Solution Stability: Store stock solutions at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[5] Avoid repeated freeze-thaw cycles.
-
Pre-incubation: For kinase assays, pre-incubating the enzyme (PTEN) with this compound for at least 10 minutes at room temperature before adding the substrate is recommended to ensure effective inhibition.[2][6]
-
Cell Line PTEN Expression: The inhibitory effect of this compound is dependent on the PTEN expression level of the cell line.[7][8] Cells with low PTEN expression (e.g., Hep3B) are more sensitive than those with high PTEN expression (e.g., PLC/PRF/5), and PTEN-negative cells (e.g., SNU475) are generally insensitive.[3][7][8]
-
Assay Specificity: While VO-Ohpic is a potent PTEN inhibitor, some studies have raised concerns about its specificity, suggesting it may also inhibit other phosphatases like SHP1 at higher concentrations.[8][9] Consider potential off-target effects in your experimental interpretation.
Q3: What is the recommended storage condition for this compound powder?
A3: The solid compound should be stored at -20°C under desiccating conditions.[10] Under these conditions, it is stable for at least four years.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in media | Poor aqueous solubility. | Prepare a concentrated stock in DMSO and dilute it in culture media immediately before use. Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%). |
| Low or no activity in vivo | Inadequate bioavailability or rapid clearance. | Use a recommended in vivo formulation to improve solubility and stability.[2][4][5] Optimize the dosage and administration route based on the animal model.[1][2][3] |
| Variability between experimental replicates | Inconsistent preparation of solutions or pipetting errors. | Prepare fresh dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing of solutions. |
| Unexpected cellular effects | Off-target effects or induction of cellular senescence. | Be aware that VO-Ohpic can activate AKT and ERK signaling pathways, which may lead to cellular senescence, particularly in cells with low PTEN expression.[7][8] Perform control experiments to assess these possibilities. |
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| IC₅₀ (PTEN) | 35 nM | Cell-free assay with PIP3 substrate | [1][3][11] |
| IC₅₀ (PTEN) | 46 ± 10 nM | Cell-free assay | [2][5][10] |
| Inhibition Constants (Kic, Kiu) | 27 ± 6 nM, 45 ± 11 nM | Non-competitive inhibition | [5][6] |
| Effective Concentration (In Vitro) | 0-5 µM | Inhibition of cell proliferation (Hep3B, PLC/PRF/5 cells) | [3] |
| Effective Concentration (In Vitro) | Saturation at 75 nM | Akt phosphorylation in NIH 3T3 and L1 fibroblasts | [1] |
| Effective Dosage (In Vivo) | 10 mg/kg | Inhibition of tumor growth in nude mice (Hep3B xenografts) | [3] |
| Effective Dosage (In Vivo) | 10 µg/kg | Cardioprotective effects in mice | [1][2][5][11] |
Detailed Experimental Protocols
1. Preparation of this compound Stock Solution
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[1][4]
-
If necessary, warm the tube at 37°C for 10 minutes and vortex or sonicate until the solid is completely dissolved.[1]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
2. In Vitro PTEN Inhibition Assay (General Protocol)
-
Prepare a reaction buffer (e.g., 100 mM Tris, pH 7.4, 2 mM DTT).[6]
-
In a multi-well plate, add the PTEN enzyme.
-
Add varying concentrations of this compound (diluted from the DMSO stock) and pre-incubate for 10 minutes at room temperature.[2][6]
-
Initiate the reaction by adding the substrate (e.g., PIP3 or OMFP).[6]
-
Incubate at 30°C for 20 minutes.[6]
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., malachite green assay for phosphate release).[6]
3. Cell Proliferation Assay (BrdU Incorporation)
-
Seed cells (e.g., 3x10³ Hep3B, PLC/PRF/5, or SNU475 cells) in a 96-well plate and allow them to adhere overnight.[3]
-
Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for 72 hours.[3]
-
Add BrdU to the culture medium 24 hours before the end of the treatment period.[3]
-
At the end of the incubation, fix the cells and determine the amount of BrdU incorporation using a colorimetric immunoassay according to the manufacturer's instructions.[3]
-
Express the results as the percentage of inhibition of BrdU incorporation compared to the vehicle-treated control.[3]
Signaling Pathways and Workflows
The primary mechanism of action for this compound is the inhibition of the tumor suppressor PTEN. This leads to the activation of the PI3K/Akt signaling pathway, which has downstream effects on cell growth, proliferation, and survival.
Caption: this compound inhibits PTEN, leading to the activation of the PI3K/Akt pathway.
Caption: Workflow for a typical cell proliferation assay using this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. apexbt.com [apexbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]
- 11. caymanchem.com [caymanchem.com]
Technical Support Center: Enhancing the Oral Bioavailability of VO-Ohpic Trihydrate in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of VO-Ohpic trihydrate in animal models. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My initial in vivo experiments with orally administered this compound show low and variable efficacy. What are the likely causes and how can I troubleshoot this?
A1: Low and inconsistent efficacy following oral administration of this compound is most likely due to its poor aqueous solubility, which limits its dissolution and subsequent absorption in the gastrointestinal (GI) tract. Vanadium complexes can also dissociate in the gut and blood, further complicating their absorption and activity.[1][2]
Troubleshooting Steps:
-
Vehicle/Formulation Optimization: The choice of vehicle is critical for poorly soluble compounds.
-
Issue: Suspending this compound in water or saline will likely result in poor and uneven dosing.
-
Recommendation: Start by testing simple suspension formulations using vehicles like 0.5% carboxymethylcellulose (CMC) or a solution of DMSO and PEG-300. More advanced formulations, such as self-emulsifying drug delivery systems (SEDDS), lipid-based formulations, or solid dispersions, may be necessary to improve solubility and absorption.[3][4]
-
-
Particle Size Reduction: The dissolution rate of a compound is directly related to its surface area.
-
Issue: Large crystalline particles of this compound will dissolve very slowly in the GI tract.
-
Recommendation: Consider micronization or nanocrystal technology to reduce the particle size of the active pharmaceutical ingredient (API). This increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate.[3]
-
-
Dosing Procedure Verification: Improper oral gavage technique can lead to significant variability.
-
Issue: Incorrect placement of the gavage needle can result in dosing into the trachea or esophagus, leading to aspiration or incomplete delivery to the stomach.[5][6]
-
Recommendation: Ensure all personnel are thoroughly trained in oral gavage techniques for the specific animal model. Use appropriately sized, ball-tipped gavage needles to minimize the risk of injury.[7] Refer to the detailed "Experimental Protocols" section below.
-
Q2: I am having difficulty preparing a stable and homogenous formulation of this compound for oral gavage. What are some recommended formulation strategies?
A2: Due to its poor water solubility, preparing a suitable oral formulation for this compound requires careful consideration of excipients that can enhance its solubility and stability.
Formulation Strategies:
-
Co-solvent Systems: A mixture of solvents can be used to dissolve this compound. A common starting point for preclinical studies is a ternary system, for example, a combination of DMSO, a surfactant like Tween 80, and a polymer like PEG-300, diluted with saline or water.
-
Lipid-Based Formulations: These formulations can improve the oral bioavailability of lipophilic drugs by enhancing their solubilization in the GI tract and promoting lymphatic uptake.[8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.
-
-
Solid Dispersions: In this approach, the drug is dispersed in an inert carrier matrix at the solid-state. This can be achieved through methods like hot-melt extrusion or solvent evaporation, resulting in an amorphous form of the drug with improved dissolution properties.[9]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or liposomes, can protect it from degradation in the GI tract and enhance its absorption.[3]
Q3: How can I assess the oral bioavailability of my this compound formulation in an animal model?
A3: Assessing oral bioavailability involves a pharmacokinetic (PK) study where the concentration of the compound is measured in the blood plasma over time after both oral (PO) and intravenous (IV) administration.
Key Steps:
-
Animal Model Selection: The choice of animal model (e.g., mice, rats) will depend on the specific research question.
-
Dosing:
-
Oral (PO) Group: Administer the formulated this compound via oral gavage.
-
Intravenous (IV) Group: Administer a solubilized form of this compound (e.g., in a vehicle suitable for injection) intravenously. This group serves as the 100% bioavailability reference.
-
-
Blood Sampling: Collect blood samples at predetermined time points after dosing (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Quantify the concentration of vanadium in the plasma samples using a validated bioanalytical method like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: Calculate key PK parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
Absolute Bioavailability (F%): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Bis(maltolato)oxovanadium(IV) (BMOV) in Rats Following Oral Administration [10][11][12]
| Parameter | 3 mg V/kg | 6 mg V/kg | 12 mg V/kg |
| Cmax (ng/mL) | Data not specified | Data not specified | Data not specified |
| Tmax (hours) | 2.4 ± 0.9 | Data not specified | Data not specified |
| AUC (ng·h/mL) | Data not specified | Data not specified | Data not specified |
| Absolute Bioavailability (F%) | 28.1% | 33.7% | 21.4% |
| Elimination Half-life (T½,ke) (hours) | 91.9 ± 17.6 | Similar to 3 mgV/kg | Similar to 3 mgV/kg |
Note: V/kg refers to the dose of elemental vanadium.
Experimental Protocols
Protocol 1: Preparation of a Basic Suspension of this compound for Oral Gavage
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle
-
Spatula
-
Analytical balance
-
Volumetric flask
-
Stir plate and stir bar
-
Homogenizer (optional, but recommended)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Triturate the powder in a mortar with a pestle to break up any aggregates.
-
Gradually add a small amount of the 0.5% CMC vehicle to the powder in the mortar and mix to form a smooth paste.
-
Transfer the paste to a volumetric flask.
-
Rinse the mortar and pestle with additional vehicle and add the rinsing to the volumetric flask to ensure complete transfer of the compound.
-
Add the remaining vehicle to the volumetric flask to reach the final desired volume.
-
Add a stir bar and stir the suspension on a stir plate for at least 30 minutes to ensure homogeneity. For a more uniform suspension, use a homogenizer.
-
Visually inspect the suspension for any large particles or sedimentation. Continue stirring until the suspension is administered.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch flexible or curved with a ball tip for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Fill a syringe with the calculated volume of the this compound suspension. Ensure the suspension is well-mixed immediately before drawing it into the syringe.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. The head should be slightly extended to create a straight line with the esophagus.[13]
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus.[6]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle.
-
Once the needle is in the stomach (pre-measure the needle length from the tip of the mouse's nose to the last rib to estimate the required insertion depth), slowly administer the formulation.[13]
-
After administration, gently remove the needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes post-dosing.[13]
Protocol 3: Blood Sample Collection for Pharmacokinetic Analysis in Mice
Materials:
-
Warming lamp or pad
-
Restraining device
-
Lancets or fine-gauge needles
-
Capillary tubes (heparinized)
-
Microcentrifuge tubes containing an anticoagulant (e.g., EDTA)
-
Microcentrifuge
-
Pipettes
-
Freezer (-80°C)
Procedure:
-
At each predetermined time point, warm the mouse under a heat lamp for a few minutes to dilate the blood vessels.
-
Place the mouse in a restraining device.
-
Make a small puncture in the lateral tail vein using a lancet or needle.
-
Collect the blood into a heparinized capillary tube.
-
Transfer the blood into a microcentrifuge tube containing EDTA.
-
Gently invert the tube several times to mix the blood with the anticoagulant.
-
Keep the samples on ice until all time points are collected.
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to a new, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until bioanalysis.
Visualizations
Signaling Pathway Diagram
Caption: PTEN signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing the oral bioavailability of this compound.
References
- 1. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. instechlabs.com [instechlabs.com]
- 8. future4200.com [future4200.com]
- 9. mdpi.com [mdpi.com]
- 10. The anti-diabetic effects and pharmacokinetic profiles of bis(maltolato)oxovanadium in non-diabetic and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. 2024.sci-hub.box [2024.sci-hub.box]
- 13. research.fsu.edu [research.fsu.edu]
Technical Support Center: Managing Potential Toxicity of VO-Ohpic Trihydrate in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the potential toxicity of VO-Ohpic trihydrate in long-term experimental studies. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure safe and effective use of this potent PTEN inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific small-molecule inhibitor of Phosphatase and Tensin Homolog (PTEN), a tumor suppressor protein.[1][2] Its mechanism of action involves the inhibition of PTEN's lipid phosphatase activity, which leads to an increase in cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, activates downstream signaling pathways, most notably the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[1]
Q2: What are the known acute toxicities of vanadium compounds?
A2: While specific acute toxicity data for this compound is limited, studies on other vanadium compounds, such as sodium metavanadate and vanadyl sulfate, show that acute toxicity can manifest as gastrointestinal distress (diarrhea, cramping), irregular respiration, ataxia, and paralysis of the hind legs in animal models. The majority of deaths in acute toxicity studies of vanadium compounds occurred within the first 24 hours.
Q3: What are the primary target organs for vanadium toxicity in long-term studies?
A3: Based on studies of various vanadium compounds, the primary target organs for toxicity following chronic exposure include the respiratory tract (with inhalation exposure), the gastrointestinal tract, the hematological system, and the kidneys.[3] Liver and bone can also be affected. It is important to note that organic vanadium compounds are generally considered to be safer and cause less gastrointestinal, hepatic, or renal toxicity than inorganic vanadium salts.[4]
Q4: How should I handle and store this compound safely?
A4: this compound should be handled with care, using personal protective equipment such as gloves, lab coat, and eye protection.[5] Avoid inhalation of dust or contact with skin and eyes.[5] For storage, the compound is stable for at least four years when stored at -20°C.[6] Stock solutions in DMSO can be stored at -80°C for up to six months.[2]
Q5: Are there any known biomarkers for monitoring vanadium exposure and toxicity?
A5: Yes, vanadium levels in urine and blood can be used as biomarkers of exposure. For monitoring toxic effects, particularly oxidative stress which is a known mechanism of vanadium toxicity, the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in tissues can be measured.[7]
Troubleshooting Guides
In Vitro Experimentation
| Issue | Potential Cause | Troubleshooting Steps |
| Low cell viability in control group | Contamination of cell culture; Poor cell health; Incorrect seeding density. | Check for microbial contamination; Ensure cells are healthy and in the logarithmic growth phase before seeding; Optimize cell seeding density for the specific cell line and assay duration. |
| Inconsistent results between wells/plates | Pipetting errors; Edge effects in multi-well plates; Variation in incubation time. | Use calibrated pipettes and proper pipetting techniques; Avoid using the outer wells of the plate or fill them with sterile media/PBS; Ensure consistent incubation times for all plates. |
| Precipitation of this compound in culture medium | Low solubility in aqueous solutions. | Prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it in the culture medium to the final working concentration, ensuring the final solvent concentration is not toxic to the cells. Gentle warming or sonication may aid dissolution.[2] |
In Vivo Experimentation
| Issue | Potential Cause | Troubleshooting Steps |
| Animal distress or mortality at expected therapeutic doses | Acute toxicity of the compound; Incorrect dose calculation or administration. | Start with a dose-ranging study to determine the maximum tolerated dose (MTD); Double-check all dose calculations and ensure proper administration technique (e.g., intraperitoneal, oral gavage). |
| Weight loss or reduced food/water intake in treated animals | Gastrointestinal toxicity, a known side effect of some vanadium compounds.[4] | Monitor animal weight and food/water consumption daily; Consider adjusting the dose or formulation; Ensure the vehicle is well-tolerated. |
| No discernible therapeutic effect | Insufficient dose; Poor bioavailability; Compound instability. | Increase the dose, if tolerated; Investigate the pharmacokinetic profile of the compound to assess absorption and distribution; Check the stability of the dosing solution over the course of the experiment. |
| Histopathological abnormalities in non-target organs | Systemic toxicity of the compound. | Conduct a thorough histopathological examination of all major organs; If unexpected toxicity is observed, consider reducing the dose or exploring alternative formulations or routes of administration. |
Quantitative Toxicity Data Summary
Table 1: Acute Toxicity of Vanadium Compounds
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Sodium Metavanadate (NaVO₃) | Rat | Oral | 98.0 mg/kg | [8] |
| Sodium Metavanadate (NaVO₃) | Mouse | Oral | 74.6 mg/kg | [8] |
| Vanadyl Sulfate (VOSO₄) | Rat | Oral | 448.0 mg/kg | [8] |
| Vanadyl Sulfate (VOSO₄) | Mouse | Oral | 467.2 mg/kg | [8] |
Table 2: In Vivo Study Data for Organic Vanadium Compounds
| Compound | Animal Model | Dose | Duration | Key Findings | Reference |
| bis(maltolato)oxovanadium(IV) (BMOV) | STZ-diabetic rats | 0.75 mg/ml in drinking water | 8 weeks | Normalized plasma glucose levels; No marked toxicity noted. | [9] |
| bis(maltolato)oxovanadium(IV) (BMOV) | STZ-diabetic rats | 0.18 mmol/kg/day | 25 weeks | Lowered plasma glucose and lipids; Prevented secondary complications of diabetes with no marked toxicity. | [10] |
| This compound | Nude mice with Hep3B xenografts | 10 mg/kg (i.p.) | Not specified | Significantly inhibited tumor growth. | [11] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the cytotoxic effect of this compound on a given cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[12][13]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
In Vivo Long-Term Toxicity Study (Adapted from OECD Guideline 408)
Objective: To evaluate the potential long-term toxicity of this compound following repeated oral administration in rodents.
Methodology:
-
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats), with an equal number of males and females per group.
-
Dose Selection: Based on acute toxicity data and a preliminary dose-ranging study, select at least three dose levels (low, mid, and high) and a vehicle control group. The highest dose should induce some signs of toxicity without causing significant mortality.
-
Administration: Administer this compound daily via oral gavage for a period of at least 90 days.
-
Clinical Observations: Conduct daily clinical observations for signs of toxicity, including changes in skin, fur, eyes, and behavior. Record body weight weekly and food and water consumption weekly.
-
Hematology and Clinical Biochemistry: Collect blood samples at interim time points and at the termination of the study for analysis of hematological and clinical chemistry parameters.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and weigh major organs. Preserve organs in formalin for histopathological examination.
-
Data Analysis: Analyze all data for statistically significant differences between the treated and control groups.
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Experimental workflow for toxicity assessment.
Caption: Troubleshooting logic for unexpected toxicity.
References
- 1. 4.7. SOD, CAT, and GPx Analysis [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. Biodistribution and pharmacokinetics of vanadium following intraperitoneal administration of vanadocene dichloride to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 6. Repeated dose toxicity study | PPSX [slideshare.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Acute toxicity of vanadium compounds in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of bis(maltolato) oxovanadium (IV) on protein serine kinases in skeletal muscle of streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Refinement of VO-Ohpic Trihydrate Treatment Protocols for Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining VO-Ohpic trihydrate treatment protocols for primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the phosphatase and tensin homolog (PTEN).[1][2][3][4] PTEN is a tumor suppressor that negatively regulates the PI3K/Akt signaling pathway.[5] By inhibiting PTEN's lipid phosphatase activity, this compound leads to an increase in cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][7] This, in turn, activates downstream signaling proteins, most notably Akt, leading to increased phosphorylation of Akt and its downstream targets.[1][2]
Q2: What is the recommended starting concentration of this compound for primary cells?
The optimal concentration of this compound can vary significantly depending on the primary cell type and the experimental endpoint. While studies in cell lines have shown effects at concentrations as low as 35 nM (the IC50 for PTEN inhibition) and saturation of Akt phosphorylation at 75 nM, primary cells may exhibit different sensitivities.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type. A starting range of 50 nM to 500 nM is a reasonable starting point for most primary cell experiments.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][3][7][8] To prepare a high-concentration stock solution (e.g., 10-25 mM), dissolve the compound in fresh, anhydrous DMSO.[1][7] Gentle warming at 37°C or sonication can aid in dissolution.[1][8] Stock solutions should be stored at -20°C or -80°C for long-term stability.[1][3] Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[8]
Q4: How long should I treat my primary cells with this compound?
The optimal treatment duration will depend on the specific biological question being addressed. For signaling studies, such as assessing Akt phosphorylation, a short incubation time of 30 minutes to a few hours may be sufficient. For longer-term assays, such as cell proliferation or differentiation studies, treatment times can range from 24 to 72 hours or even longer.[2] It is advisable to perform a time-course experiment to determine the optimal treatment duration for your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low cell viability after treatment | High concentration of this compound: Primary cells can be more sensitive than immortalized cell lines.[9] | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a lower concentration range (e.g., 10-100 nM). |
| High DMSO concentration: The solvent used to dissolve this compound can be toxic to cells at higher concentrations. | Ensure the final DMSO concentration in the culture medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration.[8] | |
| Suboptimal culture conditions: Primary cells are sensitive to their environment.[10][11] | Ensure proper pH, CO2 levels, and nutrient availability in the culture medium.[10] | |
| Inconsistent or no effect on Akt phosphorylation | Sub-optimal treatment time: The peak of Akt phosphorylation may be transient. | Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to identify the optimal time point for analysis. |
| Incorrect concentration: The concentration of this compound may be too low to effectively inhibit PTEN. | Titrate the concentration of this compound to find the effective dose for your primary cell type. | |
| Cell health: Unhealthy or senescent primary cells may not respond robustly to stimuli.[9] | Use healthy, low-passage primary cells for your experiments. Ensure proper cell handling and culture maintenance.[11] | |
| Precipitate formation in culture medium | Poor solubility: this compound may precipitate at high concentrations in aqueous solutions. | Ensure the stock solution is fully dissolved before diluting in culture medium. Avoid using excessively high concentrations. Prepare fresh working solutions for each experiment. |
| Contamination in primary cell culture | Bacterial, fungal, or mycoplasma contamination: Primary cell cultures are susceptible to contamination.[10][12] | Practice strict aseptic techniques. Regularly test for mycoplasma contamination. If contamination occurs, discard the culture and decontaminate the work area.[10][12] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay
This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for your primary cells using a standard MTT or resazurin-based cell viability assay.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
96-well cell culture plates
-
MTT or Resazurin reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Drug Preparation: Prepare a 2X stock solution of this compound in complete culture medium from your DMSO stock. Create a serial dilution series to test a range of final concentrations (e.g., 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM). Prepare a vehicle control with the same final DMSO concentration as the highest drug concentration.
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X drug dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight to dissolve the formazan crystals.[13]
-
For Resazurin assay: Add 20 µL of resazurin reagent to each well and incubate for 1-4 hours, or until a color change is observed.
-
-
Data Acquisition: Read the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration. The optimal concentration range for further experiments will be the highest concentrations that do not significantly reduce cell viability.
Protocol 2: Analysis of Akt Phosphorylation by Western Blot
This protocol describes how to assess the effect of this compound on the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
6-well or 12-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt Ser473, anti-total Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed primary cells in multi-well plates and grow to 70-80% confluency. Treat the cells with the predetermined optimal concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the well with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control antibody.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phospho-Akt to total Akt for each condition.
Data Presentation
Table 1: Solubility and Storage of this compound
| Solvent | Solubility | Storage of Stock Solution | Stability |
| DMSO | >10 mM[1], ≥ 50 mg/mL[3] | -20°C or -80°C[1][3] | At least 6 months at -80°C[3] |
Table 2: In Vitro Activity of this compound
| Target | IC50 | Cell Lines Tested | Observed Effect |
| PTEN | 35 nM[1][2][6], 46 nM[3][7] | NIH 3T3, L1 fibroblasts, Hep3B, PLC/PRF/5[1][2] | Increased Akt phosphorylation, inhibition of cell viability in some cancer cells.[1][2] |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for protocol optimization.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]
- 8. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 9. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 11. kosheeka.com [kosheeka.com]
- 12. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Impact of serum concentration on VO-Ohpic trihydrate activity in cell culture
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PTEN inhibitor, VO-Ohpic trihydrate. Our goal is to help you navigate common challenges and optimize your cell culture experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). PTEN functions as a lipid phosphatase, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). By inhibiting PTEN, this compound causes an accumulation of PIP3, which in turn activates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][3]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A2: The effective concentration of this compound is cell-line and context-dependent. For initial experiments, a concentration range of 100 nM to 1 µM is a common starting point for cell-based assays. However, it is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How can I verify that this compound is active in my cell line?
A3: The most common method to confirm the activity of this compound is to assess the phosphorylation status of Akt, a key downstream effector of PTEN inhibition. An increase in phosphorylated Akt (p-Akt) at serine 473 and/or threonine 308, as measured by Western blot, indicates successful PTEN inhibition.
Q4: Can serum in the cell culture medium affect the activity of this compound?
A4: Yes, components of fetal bovine serum (FBS), such as albumin and transferrin, can bind to vanadium-based compounds like this compound.[4][5] This interaction can reduce the free concentration of the inhibitor available to the cells, potentially leading to a decrease in its apparent potency.
Q5: Is this compound cytotoxic?
A5: At high concentrations, this compound can exhibit cytotoxicity. It is crucial to perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) to establish a non-toxic working concentration range for your specific cell line and the duration of your experiment. Vanadium compounds are known to have potential off-target effects that can impact cell health.[4][5]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibitory activity.
| Possible Cause | Troubleshooting Suggestion |
| Serum Protein Binding | The proteins in fetal bovine serum (FBS) can sequester this compound, reducing its effective concentration. If your cell line permits, consider reducing the FBS concentration (e.g., to 0.5-2%) during treatment. For short-term experiments, serum starvation prior to and during treatment can enhance the inhibitor's effect. It is best practice to determine the IC50 of this compound under your specific serum conditions.[6] |
| Cell Line Variability | The cellular response to this compound can depend on the endogenous expression level of PTEN.[7] Confirm the PTEN status of your cell line (wild-type, low expression, or null) via Western blot or qPCR. PTEN-null cell lines are not expected to respond to this inhibitor. |
| Inhibitor Instability | Improper storage or repeated freeze-thaw cycles can degrade the compound. Aliquot your stock solution upon receipt and store at -20°C or -80°C. Always prepare fresh working solutions from a thawed aliquot for each experiment. |
Issue 2: Difficulty detecting an increase in p-Akt levels after treatment.
| Possible Cause | Troubleshooting Suggestion |
| High Basal p-Akt Levels | High serum concentrations in the culture medium can lead to high basal levels of p-Akt, masking the effect of the inhibitor. To improve the signal-to-noise ratio, serum-starve the cells for 4-24 hours before treating with this compound. |
| Suboptimal Lysis Conditions | Phosphatases present in the cell can dephosphorylate p-Akt during cell lysis. Ensure your lysis buffer is always supplemented with a fresh cocktail of phosphatase and protease inhibitors. |
| Poor Antibody Quality | The quality and specificity of phospho-antibodies can vary. Use a well-validated anti-p-Akt antibody. It is also essential to include a positive control (e.g., lysate from cells treated with a known Akt activator) and to normalize the p-Akt signal to total Akt levels. |
Quantitative Data Summary
The following table presents the reported in vitro IC50 values for this compound. It is important to note that these values were determined in cell-free enzymatic assays and may not directly translate to effective concentrations in a cellular context, particularly in the presence of serum.
| Assay Type | Substrate | IC50 | Reference |
| In vitro enzymatic assay | PIP3 | 35 ± 2 nM | [8] |
| In vitro enzymatic assay | OMFP | 46 ± 10 nM | [8] |
Experimental Protocols
Protocol: Determining the Effect of Serum Concentration on this compound Activity via Western Blot for p-Akt
This protocol provides a framework for assessing how varying concentrations of FBS impact the efficacy of this compound.
Materials:
-
Cell line of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium and serum-free medium
-
Fetal Bovine Serum (FBS)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Serum Starvation: To lower basal p-Akt levels, wash cells with PBS and incubate in serum-free medium for 4-24 hours.
-
Treatment: Prepare treatment media containing a range of this compound concentrations in culture medium with varying percentages of FBS (e.g., 0.5%, 2%, 5%, 10%). Include a vehicle control (DMSO) for each serum condition. Treat cells for a predetermined time (e.g., 30-60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the anti-p-Akt primary antibody.
-
Incubate with the secondary antibody and detect with a chemiluminescent substrate.
-
Strip the membrane and re-probe for total Akt and a loading control for normalization.
-
-
Analysis: Quantify band intensities and normalize the p-Akt signal to total Akt and the loading control. Compare the induction of p-Akt across the different treatment and serum conditions.
Visualizing Key Concepts
Caption: The PI3K/Akt/mTOR signaling pathway is negatively regulated by PTEN, which is inhibited by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Inhibition of the AKT/mTOR pathway negatively regulates PTEN expression via miRNAs: Effect of Akt/mTOR inhibition on PTEN expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize variability in VO-Ohpic trihydrate in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing variability in in vivo studies involving the PTEN inhibitor, VO-Ohpic trihydrate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: The choice of vehicle can significantly impact the solubility and stability of this compound, and consequently, the variability of in vivo results. A commonly used vehicle is a solution of Dimethyl Sulfoxide (DMSO) further diluted in an aqueous solution. For example, a preparation of this compound suspended in DMSO and then diluted in a 25% ethanol solution has been used successfully in mouse xenograft models.[1] Another suggested formulation for in vivo use is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2]
Q2: How should this compound be stored to ensure its stability?
A2: For long-term storage, this compound powder should be kept at -20°C. Stock solutions, typically prepared in DMSO, should be stored at -80°C to maintain stability for up to a year. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles. For short-term storage of up to a month, stock solutions can be kept at -20°C.
Q3: What are the common sources of variability in in vivo studies with this compound?
A3: Variability in in vivo studies with this compound, a vanadium-based coordination complex, can arise from several factors:
-
Compound-related factors: Inconsistent formulation, precipitation of the compound upon injection, and degradation of the compound in the vehicle or under physiological conditions. The complex chemistry of vanadium allows for multiple oxidation states and species in solution, which can be influenced by pH and redox conditions in the biological environment.
-
Animal-related factors: Differences in age, weight, sex, and genetic background of the animals can lead to variations in drug metabolism and response. The health status of the animals, including underlying infections, can also impact results. For tumor xenograft models, variability in the number of viable implanted tumor cells and the site of implantation can lead to different tumor growth rates.
-
Procedural factors: Inaccurate dosing, variations in the injection technique (e.g., intraperitoneal vs. subcutaneous), and inconsistencies in animal handling and housing conditions can introduce significant variability.
Q4: How can I monitor the in vivo efficacy of this compound?
A4: The in vivo efficacy of this compound can be assessed by monitoring its effect on the PTEN signaling pathway in the target tissue. This is typically done by measuring the phosphorylation status of downstream targets such as Akt and mTOR via Western blot or immunohistochemistry.[1] For oncology studies, tumor volume should be measured regularly, and at the end of the study, tumors can be excised for biomarker analysis. For other disease models, relevant physiological or behavioral endpoints should be monitored.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in tumor growth between animals in the same group. | 1. Inconsistent number of viable tumor cells injected.2. Variation in injection site.3. Differences in animal health or stress levels. | 1. Ensure a single-cell suspension of tumor cells and verify viability before injection.2. Standardize the injection technique and location for all animals.3. Acclimatize animals to the housing facility before the start of the experiment and handle them consistently. |
| Precipitation of this compound in the vehicle or upon injection. | 1. Poor solubility of the compound in the chosen vehicle.2. Change in pH or temperature upon injection into the animal. | 1. Prepare fresh formulations for each injection. Consider using a vehicle with co-solvents like PEG300 and Tween-80 to improve solubility.2. Warm the vehicle to 37°C before injection to minimize temperature shock. Ensure the pH of the final formulation is within a physiological range. |
| Inconsistent or no effect on downstream signaling targets (e.g., p-Akt). | 1. Degradation of this compound.2. Suboptimal dosing or timing of sample collection.3. Variability in sample collection and processing. | 1. Prepare fresh stock solutions and formulations. Protect from light and store appropriately.2. Perform a dose-response and time-course study to determine the optimal dose and time point for assessing target engagement.3. Standardize the protocol for tissue harvesting and lysis to minimize variability in protein phosphorylation levels. Flash-freeze tissues immediately after collection. |
| Unexpected toxicity or animal weight loss. | 1. The dose of this compound is too high.2. Toxicity of the vehicle (e.g., high concentration of DMSO). | 1. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).2. Minimize the concentration of DMSO in the final injection volume. If possible, use a less toxic vehicle. Monitor animal weight and overall health daily. |
Data Presentation
Table 1: In Vivo Efficacy of this compound on Tumor Growth in a Hep3B Xenograft Model.
| Treatment Group | Day 10 Tumor Volume (mm³) (Mean ± SD) | Day 20 Tumor Volume (mm³) (Mean ± SD) | Day 30 Tumor Volume (mm³) (Mean ± SD) |
| Vehicle Control | ~150 ± 50 | ~500 ± 150 | ~1200 ± 300 |
| This compound (10 mg/kg) | ~120 ± 40 | ~300 ± 100 | ~600 ± 200 |
Data are estimated from graphical representations in Vescio et al., Cell Cycle, 2016.[1] The study reported a significant reduction in tumor volume in the treated group (p < 0.05).[1]
Table 2: Effect of this compound on Plasma Metabolites in a Mouse Model of Cardiac Arrest.
| Treatment Group | Plasma Lactate (mM) (Mean ± SD) | Plasma Glucose (mg/dL) (Mean ± SD) |
| Vehicle Control | 12.5 ± 1.5 | 250 ± 30 |
| This compound | 8.0 ± 1.0 | 180 ± 20 |
Data from Li et al., Am J Physiol Heart Circ Physiol, 2015.
Experimental Protocols
1. In Vivo Xenograft Tumor Model Protocol
-
Animal Model: Male nude athymic mice.
-
Cell Line: Hep3B human hepatocellular carcinoma cells.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 Hep3B cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Treatment Initiation: Begin treatment when tumors become palpable.
-
Formulation Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
For injection, dilute the stock solution in a 25% ethanol aqueous solution.
-
Prepare the formulation fresh for each day of injection.
-
-
Dosing and Administration:
-
Administer this compound at a dose of 10 mg/kg via intraperitoneal (IP) injection.
-
Treat animals daily for 6 days a week.
-
-
Monitoring:
-
Measure tumor volume with calipers twice a week using the formula: (length x width^2)/2.
-
Monitor animal body weight twice a week as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and harvest the tumors.
-
Divide each tumor: fix one half in formalin for immunohistochemistry and snap-freeze the other half in liquid nitrogen for Western blot analysis.
-
2. Western Blot Analysis of Tumor Lysates
-
Tissue Lysis: Homogenize frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Visualizations
References
Validation & Comparative
A Comparative Analysis of VO-Ohpic Trihydrate and Other PTEN Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and specific PTEN inhibitor is critical for advancing research in areas such as cancer, neuroscience, and metabolic disorders. This guide provides an objective comparison of the efficacy of VO-Ohpic trihydrate with other commercially available PTEN inhibitors, supported by experimental data.
This comparison focuses on this compound, a potent vanadium-based PTEN inhibitor, and contrasts its performance with other inhibitors, including the vanadium-based compounds bpV(phen), bpV(pic), and bpV(HOpic), as well as the non-vanadium compound SF1670. The information presented is collated from various preclinical studies to aid in the selection of the most suitable inhibitor for specific research needs.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of PTEN inhibitors is a key determinant of their utility in cell-based assays. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of this potency. Below is a summary of the reported IC50 values for this compound and its counterparts against recombinant PTEN. It is important to note that assay conditions, particularly the presence or absence of reducing agents, can significantly impact the apparent potency of vanadium-based inhibitors.
| Compound | PTEN IC50 (nM) | Key Observations |
| This compound | 35 - 46[1][2][3] | Potent inhibitor with low nanomolar efficacy. |
| bpV(phen) | ~100 | Potency is significantly reduced in the presence of reducing agents like DTT. |
| bpV(pic) | ~100 | Similar to bpV(phen), its inhibitory activity is sensitive to the redox environment. |
| bpV(HOpic) | 14 | Reported to be a highly potent PTEN inhibitor. |
| SF1670 | 2000 | A non-vanadium-based inhibitor with lower potency compared to the vanadium compounds. |
Selectivity Profile
An ideal inhibitor should exhibit high selectivity for its target enzyme over other related enzymes. The selectivity of these PTEN inhibitors has been evaluated against other phosphatases, such as SHP1 (a protein tyrosine phosphatase) and INPP4A/B (inositol polyphosphate-4-phosphatases).
| Compound | Selectivity Profile |
| This compound | Shows some inhibition of SHP1, with an IC50 in the high nanomolar to low micromolar range. |
| bpV(phen) | Inhibits SHP1 with potency similar to or greater than its inhibition of PTEN, especially in the absence of reducing agents. |
| bpV(pic) | Also exhibits off-target effects on SHP1. |
| bpV(HOpic) | Data on broad selectivity is limited. |
| SF1670 | Appears to be more selective, with less inhibition of SHP1, INPP4A, and INPP4B compared to the vanadate compounds. |
In Vivo Efficacy: A Summary of Preclinical Findings
Direct comparative in vivo studies of these PTEN inhibitors are limited. The following table summarizes findings from individual studies, providing insights into their potential for in vivo applications.
| Compound | Animal Model | Administration | Key Findings |
| This compound | Mouse xenograft (Hepatocellular Carcinoma) | Intraperitoneal | Significantly inhibited tumor growth.[4] |
| bpV(phen) | Rat models of nerve injury | Intraperitoneal, Subretinal injection | Promoted functional recovery and neuroprotection. |
| bpV(pic) | Rat models of nerve injury | Intraperitoneal, Subretinal injection | Promoted functional recovery and neuroprotection. |
| SF1670 | Neutropenic mice | Intravenous | Augmented bacteria-killing capability and decreased mortality in models of peritonitis and pneumonia. |
Signaling Pathway and Experimental Workflows
The inhibition of PTEN leads to the activation of the PI3K/Akt signaling pathway, a critical cascade for cell growth, proliferation, and survival.
Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of various compounds on PTEN.
A general workflow for evaluating and comparing PTEN inhibitors is outlined below.
Caption: A general experimental workflow for the comprehensive evaluation of PTEN inhibitors.
Experimental Protocols
In Vitro PTEN Inhibition Assay (Malachite Green)
This assay quantifies the amount of free phosphate released from a substrate (e.g., PIP3) by PTEN, providing a direct measure of its enzymatic activity.
Materials:
-
Recombinant human PTEN protein
-
PTEN inhibitor (e.g., this compound)
-
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate
-
PTEN reaction buffer (e.g., 25 mM Tris-HCl, pH 7.4, 140 mM NaCl, 2.7 mM KCl, 10 mM DTT)[5]
-
Malachite Green Assay Kit
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the PTEN inhibitor in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, purified PTEN enzyme, and the inhibitor dilutions.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the PIP3 substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Calculate the percentage of PTEN inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability/Proliferation Assay (MTS/MTT)
This assay assesses the effect of PTEN inhibitors on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PTEN inhibitor
-
MTS or MTT reagent
-
96-well cell culture plate
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PTEN inhibitor. Include a vehicle-only control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add the MTS or MTT reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
Western Blot Analysis for p-Akt
This method is used to determine the phosphorylation status of Akt, a downstream target of PTEN, to confirm the inhibitor's mechanism of action in a cellular context.
Materials:
-
Cancer cell line of interest
-
PTEN inhibitor
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-Akt, anti-total Akt, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of the PTEN inhibitor for a specified duration.
-
Lyse the cells and determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-Akt (e.g., at Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the p-Akt signal to total Akt and the loading control.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a PTEN inhibitor in an animal model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line that forms tumors in mice
-
PTEN inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the PTEN inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the animals as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., western blotting for p-Akt).
Conclusion
This compound is a potent, low-nanomolar inhibitor of PTEN. When selecting a PTEN inhibitor, researchers should consider not only its in vitro potency but also its selectivity and the influence of the experimental environment, particularly the presence of reducing agents for vanadium-based compounds. While in vitro data provides a strong basis for comparison, the lack of direct head-to-head in vivo studies makes it challenging to definitively rank the preclinical efficacy of these compounds. The experimental protocols provided herein offer a standardized framework for researchers to conduct their own comparative studies to determine the most suitable PTEN inhibitor for their specific research objectives.
References
- 1. A Malachite Green-Based Assay to Assess Glucan Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to PTEN Inhibitors: Validating the Specificity of VO-Ohpic Trihydrate
For researchers, scientists, and drug development professionals, the precise inhibition of the tumor suppressor PTEN (Phosphatase and Tensin homolog) is crucial for investigating cellular signaling pathways and developing novel therapeutic strategies. VO-Ohpic trihydrate has emerged as a potent PTEN inhibitor. This guide provides an objective comparison of this compound with other commonly used PTEN inhibitors—bpV(phen), bpV(HOpic), and SF1670—supported by experimental data to validate its specificity.
Performance Comparison of PTEN Inhibitors
The selection of a suitable PTEN inhibitor requires careful consideration of its potency, selectivity, and mechanism of action. While all four compounds effectively inhibit PTEN, they exhibit notable differences in their performance characteristics. Vanadium-based compounds like this compound, bpV(phen), and bpV(HOpic) are potent inhibitors, but their activity can be influenced by the cellular redox environment, and they may exhibit off-target effects.[1] SF1670 presents itself as a more specific alternative, though further characterization is warranted.[1]
In Vitro Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of this compound and its alternatives against PTEN and other phosphatases. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: In Vitro Potency Against PTEN
| Compound | PTEN IC50 | Reference(s) |
| This compound | 35 - 46 nM | [1] |
| bpV(phen) | 38 nM | [1] |
| bpV(HOpic) | 14 nM | [1] |
| SF1670 | 2 µM | [1] |
Table 2: Selectivity Profile of PTEN Inhibitors
| Compound | PTP1B IC50 | PTP-β IC50 | SHP1 IC50 | INPP4A/B Inhibition | Reference(s) |
| This compound | Not widely reported | Not widely reported | >10 µM | Not widely reported | |
| bpV(phen) | 920 nM | 343 nM | ~100 nM (in absence of DTT) | Weak | [1] |
| bpV(HOpic) | ~4.9 µM | ~25 µM | Not widely reported | Not widely reported | [1] |
| SF1670 | Not widely reported | Not widely reported | Not widely reported | Not widely reported |
Mechanism of Action
The primary mechanism of these inhibitors is the suppression of PTEN's lipid phosphatase activity, which leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane and subsequent activation of the PI3K/Akt signaling pathway.[1]
-
This compound and other Vanadium-Based Inhibitors: These compounds, including bpV(phen) and bpV(HOpic), are thought to inhibit PTEN through an oxidative mechanism, targeting the active site cysteine residue.[] However, their activity can be diminished under reducing conditions.[3]
-
SF1670: This compound is a potent and specific PTEN inhibitor that binds to the active site, leading to elevated PIP3 signaling.[1] Its mechanism is believed to be independent of the cellular redox state, potentially offering a more consistent inhibitory effect.[1]
Experimental Protocols
To validate the specificity of a PTEN inhibitor, a combination of in vitro and cell-based assays is essential.
In Vitro PTEN Inhibition Assay
This assay directly measures the enzymatic activity of purified PTEN in the presence of an inhibitor.
Materials:
-
Purified recombinant PTEN enzyme
-
PIP3 substrate (e.g., water-soluble diC8-PIP3)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the PTEN inhibitor.
-
In a 96-well plate, add the assay buffer, purified PTEN enzyme, and the inhibitor dilutions.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the PIP3 substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.[4]
-
Calculate the percentage of PTEN inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot for Phospho-Akt (Ser473)
This cell-based assay assesses the downstream effects of PTEN inhibition on the Akt signaling pathway.
Materials:
-
Cultured cells (e.g., HEK293T, NIH 3T3)
-
PTEN inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Treat cultured cells with varying concentrations of the PTEN inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Akt for normalization.[1]
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PTEN signaling pathway and a general experimental workflow for evaluating PTEN inhibitors.
In Vivo Studies and Considerations
While in vitro data provides valuable insights, in vivo studies are crucial for evaluating the therapeutic potential of these inhibitors.
-
This compound: In vivo studies have shown that this compound can inhibit tumor growth in mouse xenograft models.[5] It has also been shown to be protective in models of cardiac ischemia-reperfusion injury.[6]
-
bpV(phen) and bpV(HOpic): These compounds have been used in various in vivo models to study the effects of PTEN inhibition on processes like nerve regeneration and tissue repair.[7][8] However, concerns about their specificity and potential off-target effects in a complex biological system remain.[3]
-
SF1670: In vivo studies have demonstrated that SF1670 can augment neutrophil functions and has protective effects in models of intervertebral disc degeneration.[5][9]
Conclusion
This compound is a potent inhibitor of PTEN with demonstrated in vitro and in vivo activity. When compared to other vanadium-based inhibitors like bpV(phen) and bpV(HOpic), it exhibits similar potency. However, the broader selectivity profile of these vanadium compounds necessitates careful experimental design and data interpretation. SF1670 offers a potentially more specific, non-vanadium-based alternative, although it is less potent than the vanadium-based inhibitors.
The choice of a PTEN inhibitor should be guided by the specific experimental needs. For studies requiring high potency, this compound and other bpV compounds are suitable options, with the caveat of potential off-target effects. For applications where high specificity is paramount, SF1670 may be the preferred choice. Ultimately, a thorough validation of any PTEN inhibitor using a combination of in vitro and cell-based assays, as outlined in this guide, is essential for generating reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. First generation vanadium-based PTEN inhibitors: Comparative study in vitro and in vivo and identification of a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. europeanreview.org [europeanreview.org]
- 6. SF1670 (PTEN Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 7. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTEN inhibitor bpV(HOpic) confers protection against ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Cross-Validation of VO-Ohpic Trihydrate's Efficacy in Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the PTEN inhibitor, VO-Ohpic trihydrate, with other relevant alternatives. The data presented herein is derived from various experimental studies to offer an objective assessment of its performance, particularly focusing on its cross-validation using genetic models of cancer.
Introduction to this compound and PTEN Inhibition
This compound is a potent and specific small-molecule inhibitor of Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor protein.[1][2] PTEN functions as a lipid phosphatase, antagonizing the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers. By inhibiting PTEN, this compound aims to modulate this pathway, leading to anti-tumor effects. This guide explores the efficacy of this compound in preclinical genetic models, specifically in hepatocellular carcinoma (HCC) cell lines with distinct PTEN expression profiles, and compares its performance with other known PTEN inhibitors.
Comparative Analysis of PTEN Inhibitors
This section provides a comparative overview of this compound and two other widely used PTEN inhibitors, SF1670 and bpV(HOpic). The table summarizes their key characteristics and inhibitory concentrations.
| Feature | This compound | SF1670 | bpV(HOpic) |
| Mechanism of Action | Potent and specific inhibitor of PTEN's cellular enzymatic activity.[2] | Potent and specific inhibitor of PTEN.[3][4] | Potent inhibitor of PTEN.[5] |
| IC50 (PTEN) | 35 nM[2][5] | 2 µM[3][5] | 14 nM[5] |
| Target Pathway | PI3K/Akt/mTOR[2][6] | PI3K/Akt[4] | PI3K/Akt[7] |
| Mode of Inhibition | Reversible, non-competitive inhibition.[8] | Not specified in the provided results. | Not specified in the provided results. |
Cross-Validation in Genetic Models: Hepatocellular Carcinoma
The anti-tumor effects of this compound have been validated using a panel of human hepatocellular carcinoma (HCC) cell lines with different PTEN statuses, providing a robust genetic model for its mechanism of action.[6]
-
Hep3B: Low PTEN expression
-
PLC/PRF/5: High PTEN expression
-
SNU475: PTEN-negative
In Vitro Efficacy
The following table summarizes the differential effects of this compound on the HCC cell lines.
| Parameter | Hep3B (Low PTEN) | PLC/PRF/5 (High PTEN) | SNU475 (PTEN-Negative) |
| Cell Viability (MTS Assay) | Dose-dependent decrease.[6] | Dose-dependent decrease, but less sensitive than Hep3B.[6] | Resistant, no significant effect.[6] |
| Cell Proliferation (BrdU) | Dose-dependent inhibition.[6] | Dose-dependent inhibition, but to a lesser extent than Hep3B.[6] | No significant inhibition.[6] |
| Colony Formation | Dose-dependent decrease.[6] | Dose-dependent decrease.[6] | Insensitive to the drug.[6] |
| Induction of Senescence (SA-β-Gal) | Significant induction of senescence.[6] | Less responsive than Hep3B.[6] | No further induction of senescence.[6] |
| Apoptosis | Negligible effect.[6] | Negligible effect.[6] | Negligible effect.[6] |
These results demonstrate that the anti-tumor effects of this compound are dependent on the presence and expression level of PTEN, with cells having low PTEN expression being the most sensitive.[6] The PTEN-negative cell line was largely unresponsive, confirming the inhibitor's specificity.[6]
In Vivo Efficacy: Xenograft Model
In a nude mouse xenograft model using Hep3B cells (low PTEN), this compound demonstrated significant tumor growth inhibition.[6]
| Animal Model | Cell Line | Treatment | Outcome |
| Male nude athymic mice | Hep3B (low PTEN) | 10 mg/kg this compound, i.p. | Significant inhibition of tumor growth compared to vehicle-treated controls.[6] |
Treatment with this compound in the in vivo model was associated with increased levels of p-AKT and p-ERK1/2 in tumor tissues, confirming the engagement of the target pathway.[6] A lower expression of the proliferation marker Ki-67 was also observed in the treated tumors.[6]
Comparison with Alternative PTEN Inhibitors in Genetic Contexts
While a direct head-to-head comparison in the same HCC genetic models is limited in the available literature, we can compare the effects of SF1670 and bpV(HOpic) in other relevant cancer cell lines with known PTEN status.
| Inhibitor | Cell Line (PTEN Status) | Effect |
| SF1670 | PC-3 (PTEN-null) | Potent cytotoxicity (IC50 = 10 µM).[3] |
| H1299 (PTEN status not specified) | Cytotoxicity (IC50 = 44 µM).[3] | |
| RPE-1 hTert, M059K, U-2 OS | Increased AKT phosphorylation.[7] | |
| bpV(HOpic) | RPE-1 hTert, M059K, U-2 OS | Increased AKT phosphorylation.[7] |
| Bovine ovarian tissue | Activation of non-growing follicles, but also increased DNA damage at higher concentrations.[9] |
These findings suggest that other PTEN inhibitors also exhibit activity in PTEN-deficient or relevant cancer models. However, the specific cellular outcomes (e.g., senescence vs. apoptosis) and the dependency on residual PTEN expression, as clearly demonstrated for this compound, require further investigation for a complete comparative assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 3x10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of the test compound (e.g., this compound from 0-5 µM) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results are typically expressed as a percentage of the vehicle-treated control.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
-
Cell Culture and Treatment: Culture cells on glass coverslips in a 6-well plate and treat with the test compound.
-
Fixation: Wash the cells with PBS and fix with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
-
Staining: Wash the cells again with PBS and incubate with the SA-β-Gal staining solution at 37°C (without CO₂) overnight. The staining solution contains X-gal (1 mg/mL), potassium ferrocyanide (5 mM), potassium ferricyanide (5 mM), MgCl₂ (2 mM), and NaCl (150 mM) in a citrate/phosphate buffer at pH 6.0.
-
Visualization: Wash the cells with PBS and visualize under a microscope. Senescent cells will appear blue.
-
Quantification: Count the number of blue-stained cells out of the total number of cells in multiple fields to determine the percentage of senescent cells.
Western Blotting for PI3K/Akt Pathway
-
Cell Lysis: Treat cells with the test compound, then wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of PTEN, Akt, mTOR, and ERK1/2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
In Vivo Xenograft Tumor Model
-
Animal Model: Use immunodeficient mice, such as male nude athymic mice (4-6 weeks old).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ Hep3B cells) in a mixture of serum-free medium and Matrigel into the flank of each mouse.
-
Tumor Growth and Treatment: Monitor the mice for tumor formation. Once tumors are palpable (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., 10 mg/kg this compound) or vehicle control via the desired route (e.g., intraperitoneal injection) on a specified schedule (e.g., daily, 6 days/week).
-
Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry for proliferation markers like Ki-67).
Visualizations
Signaling Pathway
Caption: Signaling pathway affected by this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating PTEN inhibitors.
Logical Relationship
Caption: Logical flow of this compound's anti-tumor effects.
References
- 1. Nude mice model of human hepatocellular carcinoma via orthotopic implantation of histologically intact tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SF1670 (PTEN Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PTEN activates bovine non-growing follicles in vitro but increases DNA damage and reduces DNA repair response - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VO-Ohpic Trihydrate and bpV(pic) for PTEN Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used phosphatase and tensin homolog (PTEN) inhibitors: VO-Ohpic trihydrate and bpV(pic). The information presented is curated from experimental data to assist researchers in selecting the appropriate inhibitor for their specific study needs.
Introduction to PTEN and its Inhibition
Phosphatase and tensin homolog (PTEN) is a critical tumor suppressor protein that acts as a dual-specificity phosphatase. Its primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K/Akt signaling pathway. By converting PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2), PTEN negatively regulates this pathway, which is crucial for cell growth, proliferation, survival, and metabolism. Inhibition of PTEN leads to the accumulation of PIP3, resulting in the activation of Akt and its downstream targets. This makes PTEN inhibitors valuable tools for studying cellular signaling and for developing potential therapeutics in areas like oncology and regenerative medicine.
Mechanism of Action
Both this compound and bpV(pic) are vanadium-based compounds that potently inhibit PTEN.
This compound acts as a potent and selective inhibitor of PTEN.[1] It is a vanadyl (V⁴⁺) complex that has been shown to be a reversible and noncompetitive inhibitor of PTEN.[2] Its mechanism involves stabilizing an inactive conformation of the enzyme through specific hydrogen bonding and hydrophobic interactions, thereby disrupting the catalytic site.[3]
bpV(pic) , or bisperoxo(picolinato)oxovanadate(V), is another potent PTEN inhibitor. It is a peroxovanadium (V⁵⁺) compound. The inhibitory mechanism of bpV compounds can involve the reversible oxidation of the active site cysteine residue of PTEN, mimicking the effect of reactive oxygen species.[4] This oxidative modification can be sensitive to the presence of reducing agents.[3]
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following table summarizes the reported IC50 values for this compound and bpV(pic) against PTEN and other phosphatases. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as the presence or absence of reducing agents.
| Inhibitor | Target | IC50 (nM) | Off-Target(s) | IC50 (nM) | Reference(s) |
| This compound | PTEN | 35 - 46 | SHP1 | 975 | [3][5][6] |
| PTPs (general) | High µM range | [2] | |||
| bpV(pic) | PTEN | 31 | PTP1B, PTP-β | 10-100 fold higher than for PTEN | [7] |
| SHP1 | ~100 (in the absence of DTT) | [3] |
Key Observation: One critical difference highlighted in the literature is the effect of reducing agents on the inhibitory activity of bpV compounds. In the presence of dithiothreitol (DTT), the IC50 of bpV(pic) against PTEN and other protein tyrosine phosphatases (PTPs) can increase by over 100-fold.[3] In contrast, the inhibitory effect of this compound does not appear to be significantly affected by DTT.[3] This suggests that the cellular redox state may have a more pronounced impact on the efficacy of bpV(pic) compared to this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of comparative studies.
In Vitro PTEN Inhibition Assay (Malachite Green-based)
This assay quantifies the free phosphate released from a PTEN substrate, such as PIP3, upon enzymatic activity.
Materials:
-
Recombinant human PTEN enzyme
-
PIP3 substrate (e.g., diC8-PIP3)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound and/or bpV(pic)
-
Malachite Green Phosphate Detection Kit
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the inhibitors in the assay buffer.
-
In a 96-well plate, add the recombinant PTEN enzyme to each well.
-
Add the inhibitor dilutions to the respective wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the PIP3 substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and detect the released phosphate by adding the Malachite Green reagent according to the manufacturer's instructions.
-
Measure the absorbance at approximately 620-650 nm using a microplate reader.
-
Calculate the percentage of PTEN inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blotting for Akt Phosphorylation
This cell-based assay assesses the downstream effect of PTEN inhibition by measuring the phosphorylation of Akt at Serine 473 (p-Akt).
Materials:
-
Cell line of interest (with functional PTEN)
-
Cell culture medium and supplements
-
This compound and/or bpV(pic)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with varying concentrations of the inhibitors for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-Akt antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
To normalize, the membrane can be stripped and re-probed with an antibody for total Akt.
-
Quantify the band intensities to determine the fold-change in p-Akt levels.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the processes involved, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of VO-Ohpic Trihydrate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comprehensive comparison of the inhibitory activity of VO-Ohpic trihydrate against the phosphatase and tensin homolog (PTEN) and other key phosphatases, supported by available experimental data and detailed protocols.
This compound has emerged as a potent, cell-permeable inhibitor of PTEN, a critical tumor suppressor and a key regulator of the PI3K/Akt signaling pathway. Its ability to selectively inhibit PTEN has significant implications for research in cancer, diabetes, and neurodegenerative diseases. This guide aims to provide a clear overview of its selectivity profile based on current scientific literature.
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound is most pronounced against PTEN, with multiple studies reporting IC50 values in the low nanomolar range. However, its activity against other phosphatases, particularly protein tyrosine phosphatases (PTPs), is less well-defined, with some conflicting reports. The following table summarizes the available quantitative data on the inhibition of various phosphatases by this compound.
| Phosphatase | IC50 Value | Comments |
| PTEN | 35 nM[1][2] | Consistently reported potent inhibition. |
| 46 ± 10 nM[3][4] | ||
| SHP1 | 975 nM[5] | One study reported this value, suggesting significant inhibition. |
| High micromolar range[6] | Another source suggests much weaker inhibition, indicating good selectivity over this PTP. | |
| PTP1B | High micromolar range (General PTPs)[6] | Specific IC50 value not reported, but suggested to be significantly higher than for PTEN. |
| TCPTP | No specific data available | - |
| SHP2 | No specific data available | - |
| PTP-β | High micromolar range (General PTPs)[1] | |
| CBPs | Micromolar range[1] | |
| SopB | High nanomolar range[1] | |
| Myotubularin | Weak inhibition[1] | |
| SAC1 | Weak inhibition[1] |
Note: The conflicting data for SHP1 highlights the need for further independent validation to fully elucidate the selectivity of this compound. The lack of specific IC50 values for key phosphatases like PTP1B, TCPTP, and SHP2 represents a significant gap in the current understanding of its complete selectivity profile.
Experimental Protocols
The following is a generalized protocol for determining the inhibitory activity of this compound against various phosphatases. This protocol is based on commonly used methods and can be adapted for specific phosphatases by using the appropriate enzyme, substrate, and buffer conditions.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific phosphatase.
Materials:
-
Recombinant human phosphatase (e.g., PTEN, PTP1B, SHP1, etc.)
-
This compound
-
Phosphatase substrate:
-
For lipid phosphatases (e.g., PTEN): Di-palmitoyl-PtdIns(3,4,5)P3
-
For protein tyrosine phosphatases (e.g., PTP1B, SHP1): p-nitrophenyl phosphate (pNPP) or a fluorogenic substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
-
Assay Buffer (specific to the phosphatase being tested, typically containing a buffering agent, salt, and a reducing agent like DTT)
-
Malachite Green reagent (for colorimetric detection of phosphate release) or a fluorescence plate reader
-
96-well microplates
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the compound in the assay buffer to achieve a range of final concentrations for the IC50 determination.
-
Enzyme and Substrate Preparation: Dilute the recombinant phosphatase and the substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add a fixed volume of the diluted phosphatase enzyme. b. Add the various dilutions of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme). c. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 30°C or 37°C). d. Initiate the enzymatic reaction by adding the substrate to each well.
-
Detection:
-
For pNPP (Colorimetric): After a specific incubation time, stop the reaction by adding a strong base (e.g., NaOH). Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
For DiFMUP (Fluorometric): Continuously monitor the increase in fluorescence (Excitation/Emission wavelengths specific to the fluorophore) using a fluorescence plate reader.
-
For lipid phosphatase assays (Malachite Green): After the reaction, add the Malachite Green reagent to each well to detect the amount of free phosphate released. Measure the absorbance at ~620-650 nm.
-
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound compared to the positive control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the experimental process, the following diagrams are provided.
Caption: PTEN signaling pathway and the inhibitory action of this compound.
Caption: Generalized experimental workflow for assessing phosphatase inhibition.
References
Orthogonal Assays to Confirm the On-Target Effects of VO-Ohpic Trihydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orthogonal assays to validate the on-target effects of VO-Ohpic trihydrate, a potent inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN). The performance of this compound is compared with other commonly used PTEN inhibitors, supported by experimental data to aid in the selection of appropriate validation methods.
Introduction to this compound and the Importance of Orthogonal Assays
This compound is a small molecule inhibitor of PTEN, a critical negative regulator of the PI3K/Akt signaling pathway. By inhibiting PTEN's lipid phosphatase activity, this compound leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in the activation of Akt and its downstream effectors. This modulation of the PI3K/Akt pathway makes PTEN inhibitors like this compound valuable tools for studying cellular processes and potential therapeutic agents.
However, to ensure that the observed biological effects are due to the specific inhibition of PTEN and not off-target interactions, it is crucial to employ a series of orthogonal assays. These are distinct experimental methods that measure different aspects of the target engagement and its downstream consequences. This guide details several key orthogonal assays for validating the on-target effects of this compound.
Comparative Performance of PTEN Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other known PTEN inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Compound | PTEN IC50 (in vitro) | Notes |
| This compound | 35 nM - 46 nM[1] | A potent and specific PTEN inhibitor.[1] |
| bpV(phen) | 38 nM | A potent PTEN inhibitor, but may have off-target effects on other phosphatases.[1] |
| bpV(HOpic) | 14 nM | Shows higher selectivity for PTEN over some other phosphatases compared to bpV(phen).[1] |
| SF1670 | 2 µM | A specific PTEN inhibitor.[1] |
Orthogonal Assays for On-Target Validation
A multi-faceted approach using biochemical, cellular, and biophysical assays is recommended to confidently confirm the on-target effects of this compound.
Biochemical Assay: In Vitro PTEN Phosphatase Activity
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PTEN.
Experimental Protocol:
-
Reagents and Materials:
-
Purified recombinant human PTEN enzyme
-
PIP3 substrate (e.g., water-soluble diC8-PIP3)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT, 10 mM MgCl2)
-
Malachite Green Phosphate Assay Kit
-
This compound and other PTEN inhibitors
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in the assay buffer.
-
In a 96-well plate, add the purified PTEN enzyme to each well, followed by the different concentrations of the inhibitors.
-
Incubate the enzyme and inhibitors for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the phosphatase reaction by adding the PIP3 substrate to each well.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and measure the amount of free phosphate released using the Malachite Green assay, following the manufacturer's instructions.
-
Calculate the percentage of PTEN inhibition for each inhibitor concentration and determine the IC50 value.
-
Cellular Assay 1: Western Blot for Downstream Signaling (p-Akt)
This assay assesses the functional consequence of PTEN inhibition within a cellular context by measuring the phosphorylation of Akt, a key downstream target.
Experimental Protocol:
-
Reagents and Materials:
-
Cell line of interest (e.g., a cell line with intact PTEN)
-
Cell culture medium and supplements
-
This compound and other PTEN inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other inhibitors for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt for normalization.
-
Quantify the band intensities to determine the ratio of p-Akt to total Akt.
-
Cellular Assay 2: Substrate Accumulation (PIP3 Levels)
This assay directly measures the accumulation of PTEN's substrate, PIP3, in cells following inhibitor treatment.
Experimental Protocol:
-
Reagents and Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
[³²P]orthophosphate (for radiolabeling) or commercial PIP3 ELISA kit
-
Lipid extraction reagents (e.g., chloroform, methanol, HCl)
-
TLC plates and solvent system (for radiolabeling method)
-
Phosphorimager or scintillation counter (for radiolabeling method)
-
-
Procedure (using radiolabeling):
-
Culture cells and label them with [³²P]orthophosphate.
-
Treat the cells with this compound for the desired time.
-
Stop the reaction and extract the lipids from the cells.
-
Separate the different phosphoinositides by thin-layer chromatography (TLC).
-
Visualize and quantify the amount of [³²P]-labeled PIP3 using a phosphorimager.
-
Compare the PIP3 levels in treated versus untreated cells.
-
Biophysical Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. Ligand binding can alter the thermal stability of the target protein.[2]
Experimental Protocol (adapted for PTEN):
-
Reagents and Materials:
-
Cell line of interest
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody against PTEN
-
Western blotting reagents
-
-
Procedure:
-
Treat cultured cells with this compound or vehicle control.
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes), followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the amount of soluble PTEN in each sample by Western blotting.
-
A shift in the melting curve of PTEN in the presence of this compound compared to the control indicates direct target engagement.
-
Visualizing the On-Target Effects
To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Conclusion
Confirming the on-target effects of a small molecule inhibitor is paramount in drug discovery and chemical biology research. This guide has outlined a series of robust orthogonal assays to validate the specific inhibition of PTEN by this compound. By combining direct biochemical assays, cell-based functional readouts, and biophysical target engagement studies, researchers can confidently attribute the observed biological activities to the intended molecular target. The provided experimental protocols and comparative data serve as a valuable resource for designing and interpreting studies aimed at characterizing PTEN inhibitors.
References
A Head-to-Head Comparison of PTEN Inhibitors: VO-Ohpic Trihydrate and SF1670
In the landscape of targeted therapeutics, inhibitors of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog) have emerged as critical tools for researchers in oncology, metabolic diseases, and regenerative medicine. By blocking PTEN's phosphatase activity, these small molecules can modulate the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. This guide provides a comprehensive head-to-head comparison of two widely used PTEN inhibitors, VO-Ohpic trihydrate and SF1670, with a focus on their performance, supporting experimental data, and detailed methodologies for key experiments.
Executive Summary
This compound and SF1670 are both potent and specific inhibitors of PTEN, yet they exhibit distinct biochemical and cellular activities. This compound is a highly potent inhibitor with an IC50 in the nanomolar range, while SF1670 has an IC50 in the low micromolar range.[1][2] Both compounds have been shown to effectively increase the phosphorylation of Akt, a key downstream target of PTEN, thereby activating the PI3K/Akt signaling pathway.[3][4] This guide will delve into the specifics of their inhibitory activity, cellular effects, and the experimental protocols used to evaluate their performance.
Data Presentation
Table 1: In Vitro Inhibitory Activity
| Parameter | This compound | SF1670 |
| Target | PTEN | PTEN, PTPN2, CD45 |
| IC50 (PTEN) | 35-46 nM[1][3][5][6] | 1.78 - 2 µM[2][7] |
| Inhibition Constants | Kic: 27±6 nM, Kiu: 45±11 nM[1] | Not Reported |
| Mechanism of Action | Reversible, non-competitive inhibitor that stabilizes the inactive conformation of PTEN.[8][9][10] | Potent and specific inhibitor of PTEN's phosphatase activity.[2][4] |
Table 2: Cellular and In Vivo Effects
| Effect | This compound | SF1670 |
| Akt Phosphorylation | Dose-dependently increases Akt phosphorylation at Ser473 and Thr308.[5] | Elevates Akt phosphorylation.[11] |
| Cell Viability | Inhibits cell viability in Hep3B (low PTEN) and PLC/PRF/5 (high PTEN) cells.[12][13] | Potent cytotoxicity in HBEC (IC50: 5 µM), PC-3 (IC50: 10 µM), and H1299 (IC50: 44 µM) cells.[2] |
| Apoptosis | Protects endplate chondrocytes against apoptosis.[9] | Inhibits apoptosis in nucleus pulposus cells.[4][14] |
| In Vivo Activity | Decreases myocardial infarct size in mice (10 µg/kg, i.p.).[1][15] Significantly inhibits tumor growth in nude mice with Hep3B xenografts.[3][12][13] | Augments bacteria-killing capability in neutropenic mice (500 nM, i.v.).[2] Attenuates cerebral I/R-induced injury in mice (3 mg/kg, i.p.).[11] |
Signaling Pathway Visualization
The primary mechanism of action for both this compound and SF1670 is the inhibition of PTEN, which leads to the activation of the PI3K/Akt signaling pathway.
Experimental Protocols
PTEN Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against PTEN.
Methodology:
-
Recombinant PTEN enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or SF1670) for 10 minutes at room temperature.[13][15]
-
The reaction is initiated by the addition of a substrate, such as phosphatidylinositol 3,4,5-triphosphate (PIP3) or a surrogate like 3-O-methylfluorescein phosphate (OMFP).[16]
-
The phosphatase activity is measured by quantifying the amount of product generated. For PIP3, this can be done using a malachite green assay to detect released phosphate.[1][15] For OMFP, fluorescence is measured.[1][13]
-
Data is corrected for background absorbance or fluorescence from the inhibitor compound itself.[1][13][15]
-
The IC50 value is calculated by plotting the percentage of PTEN activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. For SF1670, a two-round dose-response assay is performed, with the second round focusing on a narrower concentration range determined from the first round.[2]
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the inhibitors on different cell lines.
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.[2]
-
The medium is replaced with serum-free medium for a period of starvation (e.g., 3 hours).[2]
-
Serially diluted test compounds are added to the wells and incubated for a specified period (e.g., 2 hours to 72 hours).[2][3]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for an additional 3 hours.[2]
-
The medium is aspirated, and the formazan crystals are dissolved in DMSO.[2]
-
The optical density is measured at 570 nm using a spectrophotometric plate reader.[2]
-
The IC50 for cell viability is determined from the dose-response curve.[2]
Western Blotting for Akt Phosphorylation
Objective: To determine the effect of the inhibitors on the phosphorylation status of Akt.
Methodology:
-
Cells are treated with the inhibitor for a specified time.
-
Cells are lysed, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.
-
After washing, the membrane is incubated with a secondary antibody.
-
The protein bands are visualized using a detection reagent, and the band intensities are quantified. The ratio of p-Akt to total Akt is calculated to determine the change in Akt phosphorylation.[12][17]
Conclusion
Both this compound and SF1670 are valuable research tools for studying the PTEN/PI3K/Akt signaling pathway. This compound stands out for its high potency, with an IC50 in the nanomolar range, making it suitable for applications where high specificity and low concentrations are required. SF1670, while less potent, has been extensively characterized in various cellular and in vivo models and has demonstrated efficacy in augmenting neutrophil function and protecting against ischemic injury. The choice between these two inhibitors will depend on the specific experimental context, including the cell type, desired concentration range, and the specific biological question being addressed. The detailed experimental protocols provided in this guide offer a starting point for researchers to design and execute robust experiments to evaluate the effects of these and other PTEN inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. europeanreview.org [europeanreview.org]
- 5. apexbt.com [apexbt.com]
- 6. This compound, PTEN inhibitor (ab141439) | Abcam [abcam.com]
- 7. SF 1670 | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]
- 8. scbt.com [scbt.com]
- 9. PTEN inhibitor VO-OHpic protects endplate chondrocytes against apoptosis and calcification via activating Nrf-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A PTEN inhibitor displays preclinical activity against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | Autophagy | PTEN | TargetMol [targetmol.com]
- 14. SF1670 inhibits apoptosis and inflammation via the PTEN/Akt pathway and thus protects intervertebral disc degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Independent Verification of VO-Ohpic Trihydrate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published therapeutic effects of VO-Ohpic trihydrate, a potent PTEN inhibitor, with other alternative compounds. The information is presented through summarized data tables, detailed experimental protocols, and visualized signaling pathways to facilitate independent verification and further research.
Introduction to this compound
This compound is a vanadium-based small molecule that has been identified as a potent and specific inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).[1][2] PTEN functions as a critical negative regulator of the PI3K/Akt signaling pathway, a cascade central to cell growth, proliferation, and survival.[2] By inhibiting PTEN's lipid phosphatase activity, this compound leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This, in turn, promotes the phosphorylation and activation of Akt, a key downstream effector in this pathway.[1] Dysregulation of the PTEN/PI3K/Akt pathway is a frequent event in many cancers, including non-small cell lung cancer (NSCLC), making it a significant target for therapeutic intervention.[3]
Performance Comparison of PTEN Inhibitors
The following tables summarize the in vitro potency and cellular effects of this compound in comparison to other commonly used PTEN inhibitors, bpV(phen) and SF1670. While direct comparative studies in lung cancer cell lines are limited, the available data from various cancer cell types provide a basis for preliminary assessment.
Table 1: In Vitro Potency Against PTEN
| Compound | Target | IC50 (in vitro assay) | Reference(s) |
| This compound | PTEN | 35-46 nM | [1][2] |
| bpV(phen) | PTEN | 38 nM | [1][4] |
| SF1670 | PTEN | Not explicitly found in searches |
Table 2: Effects on Cell Viability and Apoptosis in Cancer Cell Lines
| Compound | Cell Line | Assay | Effect | Concentration | Duration | Reference(s) |
| This compound | Hep3B (Hepatocellular Carcinoma) | Cell Viability | Inhibition | 0-5 µM | 72 h | [2] |
| This compound | Endplate Chondrocytes | Apoptosis (Annexin V) | Inhibition of oxidative stress-induced apoptosis | 1 µM | 24 h | [5] |
| bpV(phen) | H9c2 (Cardiomyoblasts) | Cell Viability | Decrease in viability in H/R-injured cells | 5 µM | 24.5 h | [1] |
| bpV(phen) | H9c2 (Cardiomyoblasts) | Apoptosis | Increase in apoptosis in H/R-injured cells | 5 µM | 24.5 h | [1] |
| SF1670 | Nucleus Pulposus Cells | Apoptosis | Suppression of IL-1β-induced apoptosis | Not specified | Not specified | [6] |
Note: Data for A549 and H1299 lung cancer cell lines with this compound were not quantitatively available in the searched literature.
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: PTEN/PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating PTEN inhibitors in lung cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from a general procedure for assessing cell viability.
-
Cell Seeding: Seed lung cancer cells (e.g., A549 or H1299) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or an alternative inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Four hours before the end of the incubation period, add 10 µl of MTT solution (10 mg/ml) to each well.
-
Solubilization: After incubation, add 100 µl of solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well and incubate overnight at room temperature to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol provides a method for detecting and quantifying apoptosis by flow cytometry.
-
Cell Culture and Treatment: Culture lung cancer cells in 6-well plates and treat with the desired concentrations of this compound or alternative inhibitors for the specified duration. Include both positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Western Blot Analysis for PTEN/PI3K/Akt Pathway
This protocol outlines the procedure for analyzing the phosphorylation status of Akt.
-
Cell Lysis: After treatment with this compound or other inhibitors, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
Conclusion
This compound is a well-characterized, potent inhibitor of PTEN that effectively modulates the PI3K/Akt signaling pathway. While published data robustly supports its activity in various cancer models, particularly hepatocellular carcinoma, there is a notable gap in the literature regarding its specific quantitative effects on human lung cancer cell lines. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers aiming to independently verify the published findings and to extend the investigation of this compound and its alternatives in the context of lung cancer. Further studies are warranted to establish a direct comparison of these PTEN inhibitors in relevant lung cancer models to better inform future drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clinpgx.org [clinpgx.org]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SF1670 inhibits apoptosis and inflammation via the PTEN/Akt pathway and thus protects intervertebral disc degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of VO-Ohpic Trihydrate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information for the safe disposal of VO-Ohpic trihydrate, a potent inhibitor of PTEN (phosphatase and tensin homolog). Adherence to these procedures is vital to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Safety Precautions
This compound presents several health hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), the compound is classified with the following hazards[1]:
-
Acute oral toxicity (Category 4) : Harmful if swallowed.
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.
-
Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.
Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, protective gloves, and impervious clothing[1]. All handling should be conducted in a well-ventilated area or outdoors to avoid inhalation of dust or fumes[1]. An accessible safety shower and eye wash station are essential engineering controls[1].
Quantitative Hazard Summary
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural workflow for the safe disposal of this compound.
Experimental Protocol for Disposal:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound to be fully aware of its hazards and safety precautions[1].
-
Don Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat[1].
-
Work in a Ventilated Area: Conduct all disposal procedures in a well-ventilated fume hood or other designated area to minimize inhalation exposure[1].
-
Collect Waste: Carefully collect any waste material, including empty containers and contaminated items, into a designated and clearly labeled hazardous waste container. Ensure the container is properly sealed.
-
Consult Local Regulations: The primary directive for disposal is to act in accordance with local regulations[1]. Contact your institution's Environmental, Health, and Safety (EHS) office for specific guidance on chemical waste disposal.
-
Arrange for Professional Disposal: Do not dispose of this compound down the drain or in regular trash. Waste must be handled by a licensed professional hazardous waste disposal service.
-
Decontaminate: Thoroughly decontaminate all work surfaces and equipment used during the disposal process.
-
Properly Remove PPE: Remove and dispose of contaminated PPE as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after completing the disposal procedure[1].
By adhering to these safety protocols and procedural steps, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
